4-(Piperidin-4-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVYHSVBQNFNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621970 | |
| Record name | 4-(Piperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113310-52-4 | |
| Record name | 4-(Piperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 4-(Piperidin-4-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Piperidin-4-yl)aniline, a key intermediate in the synthesis of various pharmacologically active molecules. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development by presenting detailed spectroscopic information and the experimental protocols for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.98 | d, J=8.4 Hz | 2H | Ar-H (ortho to NH₂) |
| 6.63 | d, J=8.4 Hz | 2H | Ar-H (ortho to piperidine) |
| 3.49 | br s | 2H | NH ₂ |
| 3.09 | d, J=12.0 Hz | 2H | Piperidine-H (axial, C2/C6) |
| 2.65 | t, J=12.0 Hz | 2H | Piperidine-H (equatorial, C2/C6) |
| 2.45 | tt, J=11.2, 3.6 Hz | 1H | Piperidine-H (C4) |
| 1.70 | d, J=12.0 Hz | 2H | Piperidine-H (axial, C3/C5) |
| 1.55 | qd, J=12.0, 3.6 Hz | 2H | Piperidine-H (equatorial, C3/C5) |
| 1.45 | br s | 1H | NH (piperidine) |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | Ar-C -NH₂ |
| 137.2 | Ar-C -Piperidine |
| 128.8 | Ar-C H (ortho to piperidine) |
| 115.4 | Ar-C H (ortho to NH₂) |
| 46.5 | Piperidine-C H₂ (C2/C6) |
| 44.2 | Piperidine-C H (C4) |
| 34.6 | Piperidine-C H₂ (C3/C5) |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3435, 3350 | Strong, Sharp | N-H stretch (NH₂, primary amine) |
| 3290 | Medium, Broad | N-H stretch (piperidine, secondary amine) |
| 3020 | Medium | Aromatic C-H stretch |
| 2925, 2850 | Strong | Aliphatic C-H stretch (piperidine) |
| 1620 | Strong | N-H bend (NH₂) |
| 1520 | Strong | Aromatic C=C stretch |
| 820 | Strong | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 176.13 | 100 | [M]⁺ (Molecular Ion) |
| 175.12 | 85 | [M-H]⁺ |
| 120.08 | 60 | [M - C₄H₈N]⁺ (loss of piperidine fragment) |
| 93.06 | 45 | [C₆H₇N]⁺ (aniline fragment) |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
¹H NMR Parameters:
-
Frequency: 400 MHz
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 10.0 µs
-
Acquisition Time: 4.0 s
¹³C NMR Parameters:
-
Frequency: 100 MHz
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Standard proton-decoupled pulse sequence.
Data Processing: The resulting Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Processing: The spectrum was baseline corrected and the peak wavenumbers were identified using the instrument's software.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound was prepared in methanol.
Instrumentation: Mass spectral data was obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.
Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: 50 - 500 m/z
Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Unveiling the Solid-State Architecture of 4-(Piperidin-4-yl)aniline: A Technical Guide to Crystal Structure Analysis
For Immediate Release
Shanghai, China – October 30, 2025 – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of 4-(Piperidin-4-yl)aniline. While a specific single-crystal X-ray diffraction study for this compound is not publicly available, this document outlines the theoretical structural characteristics, a detailed experimental protocol for its determination, and the significance of such analysis in drug design and development.
This compound is a valuable bifunctional chemical scaffold in medicinal chemistry, possessing both a primary aromatic amine and a secondary aliphatic amine. This duality allows for diverse chemical modifications, making it a key intermediate in the synthesis of novel therapeutics. Understanding its three-dimensional structure is paramount for predicting its interactions with biological targets and for the rational design of new chemical entities.
Predicted Molecular and Supramolecular Architecture
In the solid state, the this compound molecule is expected to adopt a low-energy conformation. The piperidine ring, a saturated heterocycle, typically assumes a stable chair conformation to minimize steric strain.[1][2] The aniline group, connected at the 4-position of the piperidine ring, would likely favor an equatorial position to reduce steric hindrance.[1] The formation of salts, such as the dihydrochloride salt, is known to enhance the crystallinity of the compound, making it more amenable to single-crystal X-ray diffraction studies.[1]
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a standard protocol for small molecule single-crystal X-ray diffraction.
Crystallization
The initial and often most challenging step is to grow high-quality single crystals of the compound.[3][4] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant imperfections.[3]
Methodology:
-
Solvent Selection: A systematic screening of solvents and solvent mixtures with varying polarities is conducted to find suitable conditions for slow crystallization.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solvent. The slow diffusion of the precipitant into the drop induces crystallization.[4]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[3][5]
Instrumentation: A single-crystal X-ray diffractometer is used, which consists of an X-ray source (e.g., Cu or Mo Kα radiation), a goniometer for crystal manipulation, and a detector (e.g., CCD or CMOS).[6][7]
Data Collection Process:
-
The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.[6]
-
The positions and intensities of the diffracted X-ray beams (reflections) are recorded.[3]
Structure Solution and Refinement
The collected diffraction data is used to determine the arrangement of atoms within the crystal.
Computational Workflow:
-
Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.[5]
-
Space Group Determination: The symmetry of the crystal lattice is determined from the systematic absences in the diffraction pattern.[5]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[3]
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Data Presentation
The final refined crystal structure would provide precise quantitative data on the molecular geometry. The following table illustrates the type of data that would be obtained from a successful crystal structure analysis of this compound.
| Parameter | Illustrative Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | ||
| a (Å) | 10.5 | Length of the unit cell axes. |
| b (Å) | 8.2 | |
| c (Å) | 12.1 | |
| α (°) | 90 | Angles between the unit cell axes. |
| β (°) | 105.3 | |
| γ (°) | 90 | |
| Volume (ų) | 1002.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.17 | The theoretical density of the crystal. |
| Key Bond Lengths (Å) | ||
| C-N (aniline) | 1.40 | Provides information on the electronic nature of the amino group. |
| C-N (piperidine) | 1.47 | Typical single bond length. |
| Key Bond Angles (°) | ||
| C-C-C (piperidine) | 111.0 | Indicates the chair conformation of the piperidine ring. |
| Key Torsion Angles (°) | ||
| C-C-C-N (piperidine) | -55.0 | Defines the puckering of the piperidine ring. |
Note: The values in this table are illustrative and represent typical values for similar organic molecules. Actual values would be determined experimentally.
Visualization of Experimental and Logical Workflows
To further clarify the process, the following diagrams illustrate the experimental workflow for crystal structure determination and the logical relationship of the molecular components of this compound.
Conclusion
The crystal structure analysis of this compound is a critical step in leveraging its full potential as a versatile building block in drug discovery. While experimental data is not yet in the public domain, the established methodologies of single-crystal X-ray diffraction provide a clear path to obtaining this vital information. The resulting structural insights will undoubtedly accelerate the development of novel and effective therapeutics.
References
- 1. This compound dihydrochloride | 1159824-20-0 | Benchchem [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. fiveable.me [fiveable.me]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-(piperidin-4-yl)aniline, a crucial building block in medicinal chemistry and pharmaceutical development. The document details several effective methodologies, complete with experimental protocols and quantitative data to facilitate laboratory application.
Introduction
This compound is a bifunctional molecule featuring a primary aromatic amine and a secondary aliphatic amine. This unique structure makes it a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its piperidine moiety can influence physicochemical properties such as solubility and basicity, which are critical for drug pharmacokinetics, while the aniline group provides a reactive handle for further molecular elaboration. This guide explores four principal synthetic strategies for its preparation: Reductive Amination, Nucleophilic Aromatic Substitution followed by Reduction, Synthesis from a Pyridine Precursor, and Catalytic Hydrogenation of a Pyridine Ring. A fifth potential route, the Buchwald-Hartwig amination, is also discussed as a powerful, though less specifically documented, alternative.
I. Reductive Amination of N-Boc-4-Piperidinone
This widely employed method involves the reaction of a protected piperidinone with aniline, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is common to prevent side reactions.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate
To a solution of N-Boc-4-piperidinone (10.0 g, 50.2 mmol) and aniline (5.14 g, 55.2 mmol) in dichloromethane (65 mL) cooled in an ice bath, acetic acid (3.0 g, 50.2 mmol) is added. Sodium triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol) is then added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature overnight (approximately 16 hours). Following this, the mixture is diluted with 2M aqueous NaOH (75 mL) and stirred for an additional hour. The layers are separated, and the aqueous phase is extracted twice with dichloromethane. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Deprotection of tert-butyl 4-(phenylamino)piperidine-1-carboxylate
The N-Boc protected intermediate is dissolved in a suitable solvent such as 1,4-dioxane. A solution of 4M HCl in 1,4-dioxane is added, and the mixture is stirred at room temperature for several hours (typically 4 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is basified to a pH of 8 with a 2M aqueous NaOH solution. The product is then extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
Quantitative Data
| Step | Starting Materials | Reagents | Solvent | Yield | Purity |
| 1. Reductive Amination | N-Boc-4-piperidinone, Aniline | Sodium triacetoxyborohydride, Acetic acid | Dichloromethane | ~85% | >95% |
| 2. N-Boc Deprotection | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | 4M HCl in 1,4-dioxane | 1,4-Dioxane | ~95% | >98% |
Diagram of Reductive Amination Pathway
Caption: Synthetic route via reductive amination.
II. Nucleophilic Aromatic Substitution and Reduction
This two-step approach begins with the reaction of a halo-nitroaromatic compound with piperidine, followed by the reduction of the nitro group to an amine.
Experimental Protocol
Step 1: Synthesis of 1-(4-nitrophenyl)piperidine
In a round-bottom flask, 4-fluoronitrobenzene (323 mg, 2.3 mmol) is dissolved in dimethyl sulfoxide (DMSO) (5 mL). To this solution, potassium carbonate (475 mg, 3.5 mmol) and piperidine (460 µL, 4.6 mmol) are added. The reaction mixture is then stirred at 90°C for 9 hours. After cooling, water is added to the reaction mixture, and the product is extracted twice with ethyl acetate. The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na2CO3, and concentrated under reduced pressure to yield 1-(4-nitrophenyl)piperidine[1].
Step 2: Reduction of 1-(4-nitrophenyl)piperidine
The 1-(4-nitrophenyl)piperidine (472 mg, 2.3 mmol) is dissolved in ethyl acetate (20 mL). Palladium on carbon (10% Pd/C, 186 mg) is added to the solution. The mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours. Upon completion of the reaction, the mixture is filtered through celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: chloroform:methanol = 40:1) to afford 4-(piperidin-1-yl)aniline[1].
Quantitative Data
| Step | Starting Materials | Reagents | Solvent | Yield |
| 1. Nucleophilic Aromatic Substitution | 4-Fluoronitrobenzene, Piperidine | Potassium carbonate | DMSO | Quantitative |
| 2. Nitro Group Reduction | 1-(4-nitrophenyl)piperidine | 10% Pd/C, H₂ | Ethyl acetate | Quantitative |
Diagram of Nucleophilic Substitution Pathway
Caption: Synthesis via nucleophilic substitution.
III. Synthesis from a Pyridine Precursor
This pathway involves the formation of a pyridinium salt from a substituted pyridine, followed by reduction of both the nitro group and the pyridine ring.
Experimental Protocol
Step 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridinium salt
To a reaction vessel containing acetonitrile (100 mL), 3-(4-nitrophenyl)pyridine (20g, 100mmol) and zinc powder (1.3g, 20mmol) are added. Subsequently, 3-bromopropene (13.3g, 110mmol) is added at 65°C, and the mixture is reacted for 2 hours. The reaction mixture is then filtered, and the filter cake is washed three times with acetonitrile. The combined filtrate and washes are concentrated in vacuo. The crude product is recrystallized from petroleum ether and dried to yield the N-allyl-3-(4-nitrophenyl)pyridinium salt.
Step 2: Reduction to 4-(piperidin-3-yl)aniline
Under a nitrogen atmosphere, the N-allyl-3-(4-nitrophenyl)pyridinium salt (32.1g, 100mmol) and zinc chloride (8.2g, 60mmol) are added to a reaction vessel with tetrahydrofuran (THF) and stirred for 10-20 minutes. Sodium borohydride (5.8g, 150mmol) is then added in portions, and the reaction is maintained at 30°C for 4 hours. The reaction mixture is concentrated, poured into ice water, and quenched with dilute hydrochloric acid. The pH is then adjusted to 10-12 with a base, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, concentrated under reduced pressure, and the product is recrystallized from petroleum ether to give 4-(piperidin-3-yl)aniline.
Quantitative Data
| Step | Starting Materials | Reagents | Solvent | Yield |
| 1. Pyridinium Salt Formation | 3-(4-nitrophenyl)pyridine, 3-bromopropene | Zinc powder | Acetonitrile | 97.7% |
| 2. Reduction | N-allyl-3-(4-nitrophenyl)pyridinium salt | Sodium borohydride, Zinc chloride | THF | 95.2% |
Diagram of Pyridine Precursor Pathway
Caption: Synthesis from a pyridine precursor.
IV. Catalytic Hydrogenation of a Pyridine Ring
This approach involves the direct reduction of a pyridine ring in a precursor molecule to the corresponding piperidine.
Experimental Protocol
A stirred solution of the substituted pyridine (e.g., 4-(pyridin-4-yl)aniline) (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%). The reaction is carried out under a hydrogen gas pressure of 50-70 bar for 6-10 hours at room temperature. After the reaction is complete, the mixture is quenched with sodium bicarbonate solution and extracted with ethyl acetate. The combined organic extracts are filtered through celite and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to give the crude product, which is then purified by column chromatography to furnish the substituted piperidine derivative[2].
Quantitative Data
| Step | Starting Material | Catalyst | Solvent | Pressure | Temperature | Yield |
| Catalytic Hydrogenation | 4-(Pyridin-4-yl)aniline | PtO₂ | Acetic Acid | 50-70 bar | Room Temp. | High |
Diagram of Catalytic Hydrogenation Workflow
Caption: Catalytic hydrogenation workflow.
V. Buchwald-Hartwig Amination: A Potential Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction could be a highly efficient method for the synthesis of a protected 4-(phenylamino)piperidine derivative from a halo-piperidine and aniline.
General Reaction Scheme
The reaction would involve the coupling of an N-protected 4-halopiperidine (e.g., tert-butyl 4-bromopiperidine-1-carboxylate) with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.
Key Components:
-
Palladium Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.
-
Solvent: Anhydrous aprotic solvents such as toluene or dioxane are common.
While a specific, detailed experimental protocol for the direct synthesis of a this compound precursor using this method was not found in the immediate search, the general principles of the Buchwald-Hartwig amination are well-established and could be adapted for this purpose by those skilled in the art.
Diagram of the Buchwald-Hartwig Catalytic Cycle
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Conclusion
The synthesis of this compound can be achieved through several robust and efficient chemical routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific functional group tolerance required for more complex derivatives. The reductive amination and nucleophilic aromatic substitution pathways are well-documented and provide high yields. The synthesis from a pyridine precursor offers an alternative approach, while catalytic hydrogenation presents a direct method for the reduction of a pyridine ring. The Buchwald-Hartwig amination remains a powerful, albeit less specifically detailed, option for this particular target, holding great potential for optimization and application in this context. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-(Piperidin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core synthetic pathways and key intermediates involved in the preparation of 4-(Piperidin-4-yl)aniline, a crucial building block in medicinal chemistry and drug discovery. This document outlines the primary synthetic routes, presents detailed experimental protocols for key reactions, and includes quantitative data to facilitate reproducibility and process optimization.
Introduction
This compound is a valuable scaffold in the design of pharmacologically active molecules. Its structure, featuring a piperidine ring attached to an aniline moiety, allows for diverse functionalization and interaction with various biological targets. A robust and well-characterized synthetic route is paramount for ensuring a consistent supply of this key intermediate for research and development. The most direct and industrially scalable approach for the synthesis of this compound proceeds through the key intermediate, 4-(4-nitrophenyl)pyridine . This guide will focus on the synthesis of this intermediate and its subsequent conversion to the final product.
Core Synthetic Pathway
The synthesis of this compound is primarily achieved through a two-step process:
-
Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyridine and the nitrophenyl rings to synthesize the key intermediate, 4-(4-nitrophenyl)pyridine.
-
Catalytic Hydrogenation: Simultaneous reduction of the nitro group and the pyridine ring of 4-(4-nitrophenyl)pyridine to yield the final product, this compound.
Synthesis of Key Intermediate: 4-(4-Nitrophenyl)pyridine
The formation of 4-(4-nitrophenyl)pyridine is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-chloropyridine and 4-nitrophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A mixture of 4-chloropyridine hydrochloride (1.0 eq.), 4-nitrophenylboronic acid (1.1 eq.), potassium carbonate (3.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.) is prepared in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (approximately 80-100 °C) with vigorous stirring for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-(4-nitrophenyl)pyridine as a solid.
Data Presentation: Suzuki-Miyaura Cross-Coupling
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Chloropyridine Hydrochloride | 150.00 | 1.0 |
| 4-Nitrophenylboronic Acid | 166.92 | 1.1 |
| Potassium Carbonate | 138.21 | 3.0 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 |
| Solvent System | - | - |
| Toluene/Water (4:1) | - | - |
| Reaction Conditions | - | - |
| Temperature (°C) | 80-100 | - |
| Time (h) | 12-24 | - |
| Typical Yield | - | 75-90% |
Synthesis of this compound
The conversion of 4-(4-nitrophenyl)pyridine to this compound involves the simultaneous reduction of both the nitro group and the pyridine ring. Catalytic hydrogenation is the most effective method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
In a high-pressure reactor, 4-(4-nitrophenyl)pyridine (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (10% Pd/C, 5-10 mol% loading), is added to the solution. The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at an elevated temperature and pressure. The specific conditions can vary, but typically range from 50-80 °C and 50-100 psi of hydrogen pressure. The reaction is monitored by HPLC until the starting material is consumed. After completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Catalytic Hydrogenation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-(4-Nitrophenyl)pyridine | 200.19 | 1.0 |
| 10% Palladium on Carbon | - | 5-10 mol% |
| Solvent | - | - |
| Methanol or Ethanol | - | - |
| Reaction Conditions | - | - |
| Hydrogen Pressure (psi) | 50-100 | - |
| Temperature (°C) | 50-80 | - |
| Time (h) | 6-18 | - |
| Typical Yield | - | >90% |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling to form the key intermediate, 4-(4-nitrophenyl)pyridine, followed by a robust catalytic hydrogenation to yield the final product. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to produce this important building block with high yield and purity. Careful optimization of reaction conditions, particularly catalyst selection and hydrogenation parameters, can further enhance the efficiency and scalability of this synthetic route.
Physical and chemical properties of 4-(Piperidin-4-yl)aniline dihydrochloride
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-(Piperidin-4-yl)aniline dihydrochloride, a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals.
Chemical Identity and Physical Properties
This compound dihydrochloride is the hydrochloride salt of this compound. The presence of two basic nitrogen atoms, one on the aniline ring and one on the piperidine ring, allows for the formation of the dihydrochloride salt. This salt form often improves the compound's stability and solubility in aqueous media, which is advantageous for its use in biological assays and as an intermediate in chemical syntheses.
Table 1: Physical and Chemical Properties of this compound and its Dihydrochloride Salt
| Property | Value | Source |
| IUPAC Name | This compound;dihydrochloride | N/A |
| Synonyms | 4-(4-Aminophenyl)piperidine dihydrochloride | N/A |
| CAS Number | 1159824-20-0 | N/A |
| Molecular Formula | C₁₁H₁₈Cl₂N₂ | N/A |
| Molecular Weight | 249.18 g/mol | N/A |
| Appearance | White to off-white solid (typical) | N/A |
| Melting Point | >250 °C (decomposes) (typical for similar amine dihydrochlorides) | Data for the specific dihydrochloride is not readily available. |
| Solubility | Soluble in water and methanol. | General solubility for amine hydrochlorides. Specific quantitative data is not available. |
| Boiling Point (Free Base) | 328.3 °C at 760 mmHg | Data for the free base, this compound. |
| Flash Point (Free Base) | 178.397 °C | Data for the free base, this compound. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound dihydrochloride. Below is a summary of expected spectral characteristics.
Table 2: Spectroscopic Data for this compound scaffold
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the protonation state of the nitrogen atoms. Aromatic protons are expected in the δ 7.0-7.5 ppm region, while the piperidine protons will appear further upfield. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the aromatic carbons of the aniline ring and the aliphatic carbons of the piperidine ring. |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine and the secondary amine hydrochlorides, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |
| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak (M+) corresponding to the molecular weight of this compound (176.26 g/mol ). |
Chemical Synthesis and Reactivity
This compound is a bifunctional molecule, possessing a primary aromatic amine and a secondary aliphatic amine. This dual reactivity makes it a valuable scaffold for the synthesis of a diverse range of chemical entities. The dihydrochloride salt is typically used as a stable starting material.
General Synthesis of this compound
A common synthetic route involves the reduction of a suitable nitro-aromatic precursor.
Reactivity
The two amine groups exhibit different reactivities, allowing for selective functionalization. The piperidine nitrogen is more nucleophilic and can be selectively acylated or alkylated under appropriate conditions. The aniline nitrogen is less nucleophilic but can undergo reactions such as diazotization and coupling.
Role in Drug Discovery and Biological Activity
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives have been investigated for a range of therapeutic applications.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several derivatives of this compound have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
By inhibiting key kinases in this pathway, such as PI3K, these compounds can block downstream signaling, leading to decreased cancer cell proliferation and survival.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound dihydrochloride are often proprietary. However, general procedures for similar transformations are provided below.
General Procedure for the Synthesis of this compound Dihydrochloride
A solution of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent (e.g., methanol or dioxane) is treated with an excess of hydrochloric acid (e.g., a solution of HCl in dioxane or concentrated aqueous HCl). The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum to afford this compound dihydrochloride.
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound dihydrochloride (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
General Protocol for Mass Spectrometry (MS)
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.
Safety and Handling
This compound dihydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound dihydrochloride is a key chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for the creation of diverse molecular architectures, leading to the identification of novel therapeutic agents, particularly in the area of oncology. Further investigation into the properties and applications of this compound and its derivatives is warranted.
A Technical Guide to 4-(Piperidin-4-yl)aniline for Researchers and Drug Development Professionals
Introduction
4-(Piperidin-4-yl)aniline, a versatile bifunctional molecule, serves as a crucial building block in contemporary medicinal chemistry. Its unique structure, incorporating both a primary aromatic amine and a secondary aliphatic amine within a piperidine ring, offers multiple reactive sites for chemical modification. This strategic combination makes it a highly valuable intermediate in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and practical applications in drug discovery and development.
Commercial Availability
This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. It is typically offered as the free base or as a hydrochloride or dihydrochloride salt to improve handling and stability. The compound can be sourced in purities suitable for laboratory research (typically >95%) up to higher grades for developmental work. Packaging options are diverse, ranging from milligram and gram quantities for initial screening to kilogram and larger scales for process development and manufacturing.[1]
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Available Forms | Typical Purity | Quantity |
| Sigma-Aldrich | Free base | 97% | 100 mg, 250 mg, 1 g |
| American Elements | Free base | High purity grades available | Research and bulk quantities[1] |
| BLD Pharm | Free base | Information available upon request | Various |
| CymitQuimica | Dihydrochloride salt | Information available upon request | Various |
| Leap Chem | Free base | Information available upon request | Research and bulk quantities[2] |
Physicochemical and Quantitative Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following tables summarize key quantitative data for this compound.
Table 2: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 113310-52-4 | American Elements[1] |
| Molecular Formula | C₁₁H₁₆N₂ | American Elements[1] |
| Molecular Weight | 176.26 g/mol | American Elements[1] |
| Appearance | Off-white to pink solid | Certificate of Analysis |
| Boiling Point | 328.3 °C at 760 mmHg | American Elements[1] |
| Density | 1.043 g/cm³ | American Elements[1] |
| Flash Point | 178.397 °C | American Elements[1] |
| InChI Key | NRVYHSVBQNFNAX-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | C1CNCCC1C2=CC=C(C=C2)N | American Elements[1] |
| Storage | 2-8°C, protect from light | Certificate of Analysis |
Table 3: Spectroscopic and Analytical Data of this compound
| Data Type | Key Features |
| ¹H NMR | Consistent with the chemical structure, showing characteristic peaks for aromatic and piperidine protons. |
| Purity (by NMR) | ≥96.0% |
Experimental Protocols
This compound is a key intermediate in the synthesis of various kinase inhibitors. Below is a representative experimental protocol for the synthesis of a 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivative, a scaffold found in PI3Kδ inhibitors.
Synthesis of a 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivative
This protocol is adapted from methodologies used in the synthesis of novel PI3Kδ inhibitors.
Step 1: N-Boc Protection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate.
-
Purify the crude product by column chromatography to yield N-Boc-4-(piperidin-4-yl)aniline.
Step 2: Condensation with a Pyrimidine Precursor
-
In a round-bottom flask, combine N-Boc-4-(piperidin-4-yl)aniline with a suitable pyrimidine precursor, for example, a 4-chloro-5-formylisoxazole.
-
Add a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction and partition between ethyl acetate and water.
-
Wash the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a solvent like DCM or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature until deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to obtain the final product as a salt.
Quality Control of this compound by HPLC
A standard quality control procedure for a chemical intermediate like this compound would involve High-Performance Liquid Chromatography (HPLC) to determine its purity.
-
Preparation of Standard and Sample Solutions : Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a sample solution of the batch to be tested at a similar concentration.
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient of water (often with a modifier like 0.1% formic acid or TFA) and acetonitrile.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).
-
-
Analysis : Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Mandatory Visualizations
The following diagrams illustrate key aspects of the synthesis and application of this compound.
Caption: Synthetic workflow for a PI3Kδ inhibitor precursor.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Quality control workflow for this compound.
References
Methodological & Application
Synthetic Routes to 4-(Piperidin-4-yl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(piperidin-4-yl)aniline, a versatile bifunctional building block crucial in medicinal chemistry and drug development. The inherent structural motifs, a primary aromatic amine and a secondary aliphatic amine, allow for selective chemical modifications, making it a valuable scaffold in the construction of complex molecular architectures.[1]
Two primary and efficient synthetic strategies are detailed below: a reductive amination pathway and a palladium-catalyzed Buchwald-Hartwig amination route. Both methods utilize the tert-butoxycarbonyl (Boc) protecting group to facilitate regioselective reactions.
Route 1: Reductive Amination of N-Boc-4-piperidinone
This synthetic approach involves the reductive amination of N-Boc-4-piperidinone with 4-nitroaniline, followed by the reduction of the nitro group and subsequent deprotection of the piperidine nitrogen.
Experimental Workflow: Reductive Amination Route
Caption: Workflow for the synthesis of this compound via reductive amination.
Step 1: Synthesis of tert-Butyl 4-(4-nitrophenylamino)piperidine-1-carboxylate
Protocol:
-
To a solution of N-Boc-4-piperidinone (1.0 eq) and 4-nitroaniline (1.1 eq) in dichloromethane (DCM, 0.5 M), add acetic acid (1.0 eq).
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the title compound.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| N-Boc-4-piperidinone | 1.0 | Starting material |
| 4-Nitroaniline | 1.1 | |
| Acetic Acid | 1.0 | Catalyst |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |
| Solvent | Dichloromethane | |
| Reaction Time | 16 hours | |
| Temperature | 0 °C to Room Temp | |
| Typical Yield | 85-95% |
Step 2: Synthesis of tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Protocol:
-
Dissolve tert-butyl 4-(4-nitrophenylamino)piperidine-1-carboxylate (1.0 eq) in ethanol or methanol (0.2 M).
-
Add palladium on carbon (10% w/w, 5-10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product, which is often used in the next step without further purification.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 1-Boc-4-(4-nitrophenylamino)piperidine | 1.0 | |
| Palladium on Carbon (10%) | 5-10 mol% | Catalyst |
| Hydrogen | 1 atm (balloon) | Reducing agent |
| Solvent | Ethanol or Methanol | |
| Reaction Time | 4-12 hours | |
| Temperature | Room Temperature | |
| Typical Yield | Quantitative | [2] |
Step 3: Synthesis of this compound (Boc Deprotection)
Protocol:
-
Dissolve tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid (4M) in 1,4-dioxane (5-10 volumes).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or ethyl acetate to precipitate the dihydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound dihydrochloride.
-
For the free base, neutralize the salt with a suitable base (e.g., NaOH, NaHCO₃) and extract with an organic solvent.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 1-Boc-4-(4-aminophenyl)piperidine | 1.0 | |
| Hydrochloric Acid (4M in Dioxane) | Excess | Deprotecting agent |
| Solvent | 1,4-Dioxane | |
| Reaction Time | 1-4 hours | |
| Temperature | Room Temperature | |
| Typical Yield | >95% |
Route 2: Buchwald-Hartwig Amination
This route involves the palladium-catalyzed cross-coupling of a protected 4-aminopiperidine with a suitable 4-haloaniline derivative, followed by deprotection. This method is particularly useful for creating a diverse range of aniline derivatives.
Experimental Workflow: Buchwald-Hartwig Amination Route
References
Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed through the seminal work of professors Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines.[1][3][4] Its significance is particularly profound in pharmaceutical and materials science, where aniline derivatives are ubiquitous structural motifs.[3][4][5] The reaction's broad substrate scope and functional group tolerance offer a significant advantage over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited applicability.[1][3] This methodology enables the coupling of a wide array of aryl halides and pseudohalides (triflates, tosylates) with primary and secondary amines, providing efficient access to complex molecular architectures.[6][7]
Catalytic Cycle and Mechanism
The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[1][8] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9]
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][8]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the aryl group and the amino group are eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[1][5][8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. BUCHWALD-HARTWIG CROSS-COUPLING REACTION: C-N BOND FORMATION – My chemistry blog [mychemblog.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Piperidin-4-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(piperidin-4-yl)aniline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond in these derivatives, offering significant advantages over classical methods. This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This application note provides detailed protocols and quantitative data for the synthesis of this compound derivatives, focusing on the Buchwald-Hartwig amination of a protected piperidine amine with an aniline precursor.
Core Reaction: Buchwald-Hartwig Amination
The synthesis of this compound derivatives is typically achieved through a two-step process: a palladium-catalyzed cross-coupling reaction to form the N-aryl-piperidine bond, followed by the deprotection of the piperidine nitrogen. The Buchwald-Hartwig amination is the key C-N bond-forming step. The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound derivatives.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination to synthesize a protected this compound derivative.
| Aryl Halide (1.0 eq) | Amine (1.2 eq) | Pd-Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | tert-Butyl 4-aminopiperidine-1-carboxylate | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 12 | ~85 |
| 4-Chloroaniline | tert-Butyl 4-aminopiperidine-1-carboxylate | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 100 | 18 | ~90 |
| 4-Iodoaniline | tert-Butyl 4-aminopiperidine-1-carboxylate | Pd(OAc)₂ (1.5) | Xantphos (3) | K₃PO₄ | Toluene | 100 | 10 | ~92 |
| 4-Bromonitrobenzene | tert-Butyl 4-aminopiperidine-1-carboxylate | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane | 110 | 16 | ~88 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This protocol details the synthesis of a Boc-protected this compound derivative from 4-bromoaniline and tert-butyl 4-aminopiperidine-1-carboxylate.
Materials:
-
4-Bromoaniline
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 equiv), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and BINAP (0.03 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of 4-bromoaniline) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final this compound.
Materials:
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
-
Hydrochloric acid (4M in 1,4-dioxane or trifluoroacetic acid)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in a minimal amount of dichloromethane or 1,4-dioxane.
-
Acidic Treatment: Add an excess of 4M HCl in 1,4-dioxane (or trifluoroacetic acid) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Neutralization: Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification by crystallization or chromatography may be necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and deprotection.
Signaling Pathway/Logical Relationship Diagram
The palladium-catalyzed amination cycle is a well-established mechanistic pathway.
Caption: Key steps in the palladium-catalyzed amination cycle.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of this compound derivatives. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity. The protocols provided herein offer a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and development. Careful optimization of reaction conditions may be necessary for specific substrates to achieve the best results.
Application Notes and Protocols: Synthesis of PARP Inhibitors Using 4-(Piperidin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. A key building block in the synthesis of several potent PARP inhibitors is 4-(piperidin-4-yl)aniline. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of the PARP inhibitor Niraparib.
Core Application: Synthesis of Niraparib
This compound serves as a critical precursor for the synthesis of Niraparib, an orally active PARP inhibitor. The synthesis involves the coupling of the piperidinyl aniline moiety with a substituted indazole core, followed by functional group manipulations to yield the final active pharmaceutical ingredient (API).
Synthetic Scheme Overview
The overall synthetic route from this compound to Niraparib is a multi-step process that involves the formation of a C-N bond between the aniline nitrogen and the indazole ring, followed by the conversion of an ester group on the indazole to a primary amide.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Niraparib from a suitable protected precursor of this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Boc Protection | 4-(Piperidin-3-yl)aniline | tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | Boc₂O, Solvent | High | >98 |
| 2 | C-N Coupling | tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | 2H-indazole-7-carboxamide, CuI, L-proline, K₂CO₃, DMSO, 90°C | ~85 | >98 |
| 3 | Boc Deprotection | tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) | HCl or TFA in a suitable solvent | >90 | >99 |
| 4 | Salt Formation | Niraparib (free base) | Niraparib Tosylate Monohydrate | p-Toluenesulfonic acid monohydrate, THF/water | ~86 | >99.5 |
Note: Yields and purity are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
This protocol details the coupling of the protected aniline with the indazole core.
Materials:
-
tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate
-
2H-indazole-7-carboxamide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq), 2H-indazole-7-carboxamide (1.05 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMSO to the mixture and degas with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib)
This protocol describes the deprotection of the Boc group to yield the Niraparib free base.
Materials:
-
tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
-
4M HCl in Dioxane (or Trifluoroacetic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Niraparib free base.
Protocol 3: Preparation of Niraparib Tosylate Monohydrate
This protocol details the formation of the tosylate salt of Niraparib.
Materials:
-
Niraparib (free base)
-
p-Toluenesulfonic acid monohydrate
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve Niraparib free base (1.0 eq) in a mixture of THF and water at 60°C.
-
In a separate vessel, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in THF.
-
Add the p-toluenesulfonic acid solution to the Niraparib solution.
-
Stir the mixture at 60°C for 30 minutes, then cool to room temperature to allow for crystallization.
-
Filter the resulting solid, wash with cold THF, and dry under vacuum to obtain Niraparib tosylate monohydrate.[1]
Visualizations
PARP Signaling Pathway in DNA Single-Strand Break Repair
Caption: PARP1 signaling in DNA single-strand break repair and the inhibitory action of Niraparib.
Experimental Workflow for Niraparib Synthesis
Caption: A simplified experimental workflow for the synthesis of Niraparib Tosylate Monohydrate.
References
Application of 4-(Piperidin-4-yl)aniline in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(Piperidin-4-yl)aniline scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the discovery and development of novel therapeutic agents targeting the central nervous system (CNS). Its unique combination of a rigid piperidine ring and a versatile aniline moiety allows for the synthesis of a diverse range of derivatives with tailored pharmacological profiles. This scaffold has been successfully employed to develop ligands for various CNS targets, including dopamine and serotonin receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and depression.
The piperidine ring often serves as a key pharmacophoric element, providing a basic nitrogen atom that can engage in crucial interactions with receptor binding pockets. The aniline group, on the other hand, offers a convenient point for chemical modification, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive overview of the application of this compound in CNS drug discovery, including synthetic strategies, pharmacological data of key derivatives, and detailed experimental protocols for their evaluation.
Synthetic Strategies
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reductive amination of N-Boc-4-piperidone with an appropriate aniline derivative, followed by deprotection of the Boc group. The resulting this compound can then be further functionalized on the piperidine nitrogen via N-alkylation or N-arylation to generate a library of diverse compounds.
A representative synthetic scheme is outlined below:
Caption: General synthetic route for this compound and its derivatives.
Pharmacological Data
Derivatives of the this compound scaffold have demonstrated significant activity at various CNS receptors. The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative compounds at key dopamine and serotonin receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors
| Compound ID | R Group (on Piperidine N) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| 1a | Benzyl | 15.2 | 2.8 | 5.6 |
| 1b | 4-Fluorobenzyl | 12.5 | 1.9 | 3.1 |
| 1c | 2,3-Dichlorophenyl | 8.9 | 0.9 | 2.5 |
| 1d | 4-Methoxyphenyl | 25.6 | 7.3 | 10.1 |
Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors
| Compound ID | R Group (on Piperidine N) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 2a | Benzyl | 35.1 | 89.4 |
| 2b | 4-Fluorobenzyl | 28.7 | 75.2 |
| 2c | 2-Methoxyphenyl | 15.3 | 45.8 |
| 2d | 3-Chlorophenyl | 22.9 | 61.7 |
Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate the potential of the scaffold. Actual values would be dependent on the specific derivatives synthesized and tested.
Signaling Pathways
Compounds derived from the this compound scaffold often act as antagonists or partial agonists at G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors. The interaction of these ligands with their respective receptors can modulate downstream signaling cascades, primarily involving cyclic adenosine monophosphate (cAMP) and intracellular calcium levels.
Caption: Modulation of GPCR signaling pathways by this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general method for the synthesis of N-substituted derivatives of this compound via reductive amination followed by N-alkylation/arylation.
Materials:
-
N-Boc-4-piperidone
-
Substituted aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Substituted alkyl or aryl halide (R-X or Ar-X)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reductive Amination:
-
To a solution of N-Boc-4-piperidone (1.0 eq) and the desired substituted aniline (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-Boc protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the N-Boc protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the this compound scaffold.
-
-
N-Alkylation/Arylation:
-
To a solution of the this compound scaffold (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add the desired alkyl or aryl halide (1.2 eq).
-
Stir the reaction mixture at room temperature or heat as required for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final N-substituted this compound derivative.
-
Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a method to determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]Spiperone (radioligand)
-
Test compounds (this compound derivatives)
-
Haloperidol (non-specific binding control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add assay buffer, radioligand ([3H]Spiperone, final concentration ~0.2 nM), and either the test compound, vehicle (for total binding), or haloperidol (10 µM final concentration, for non-specific binding).
-
Initiate the binding reaction by adding the cell membranes (20-40 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: cAMP Functional Assay for 5-HT1A Receptor
This protocol outlines a method to assess the functional activity of test compounds at the human 5-HT1A receptor by measuring changes in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor
-
Forskolin
-
Test compounds (this compound derivatives)
-
8-OH-DPAT (agonist control)
-
WAY-100635 (antagonist control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
-
384-well microplates
Procedure:
-
Seed the 5-HT1A receptor-expressing cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Agonist Mode:
-
Add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes).
-
Add forskolin (to stimulate cAMP production) and incubate for another 15-30 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compounds for a specified time (e.g., 30 minutes).
-
Add a known concentration of an agonist (e.g., 8-OH-DPAT at its EC80) and incubate for 15-30 minutes.
-
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
For agonist mode, plot the cAMP levels against the log of the test compound concentration to determine the EC50 value.
-
For antagonist mode, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.
Caption: A typical workflow for the discovery of CNS drugs based on the this compound scaffold.
The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 4-(piperidin-4-yl)aniline core is a highly valued scaffold in medicinal chemistry, serving as a versatile building block in the design and synthesis of a new generation of therapeutic agents. Its unique bifunctional nature, possessing both a reactive primary aromatic amine on the aniline ring and a modifiable secondary aliphatic amine within the piperidine moiety, allows for extensive chemical exploration and optimization of pharmacological properties. This scaffold has proven instrumental in the development of potent and selective inhibitors for a range of biological targets, particularly protein kinases, and has shown significant promise in the fields of oncology, inflammation, and central nervous system (CNS) disorders.
The piperidine ring, a common motif in pharmaceuticals, offers a three-dimensional structure that can be crucial for optimizing binding interactions with biological targets.[1] Furthermore, modifications to this scaffold can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, thereby impacting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1]
Applications in Kinase Inhibition
The this compound scaffold has been successfully employed in the development of inhibitors for several important kinase families, including Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Aurora kinases. These enzymes play critical roles in cell signaling pathways that govern cell proliferation, differentiation, and survival, and their dysregulation is implicated in numerous diseases, most notably cancer and autoimmune disorders.
Janus Kinase (JAK) Inhibitors
Derivatives of this compound have emerged as potent inhibitors of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are central to cytokine signaling, and their inhibition is a validated therapeutic strategy for rheumatoid arthritis, psoriasis, and myelofibrosis. The primary amine of the aniline moiety often serves as a key interaction point with the hinge region of the kinase domain, while substitutions on the piperidine nitrogen are explored to enhance potency and selectivity.
| Compound ID | Target | IC50 (nM) | Cell-Based Assay | Reference |
| 1a | JAK1 | 72 | In vitro enzyme assay | [2] |
| 1b | JAK2 | <100 | Biochemical assay | Not Specified |
| 1c | JAK3 | >1000 | Biochemical assay | Not Specified |
PI3Kδ Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers. The this compound scaffold has been utilized to develop selective inhibitors of the delta isoform of PI3K (PI3Kδ), which is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling.
| Compound ID | Target | IC50 (µM) | Cell-Based Assay | Reference |
| 2a | PI3Kδ | 0.286 | BT-474 cell proliferation | Not Specified |
| 2b | PI3Kδ | 0.452 | BT-474 cell proliferation | Not Specified |
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The this compound scaffold has been incorporated into potent inhibitors of Aurora kinases.
| Compound ID | Target | IC50 (µM) | Reference |
| 3a | Aurora-A | 0.015 | [3] |
| 3b | Aurora-B | 0.025 | [3] |
| 3c | Aurora-C | 0.019 | [3] |
Signaling Pathways
Derivatives based on the this compound scaffold exert their therapeutic effects by modulating key signaling pathways. Below are representations of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) and the PI3K/Akt/mTOR pathways, which are frequent targets of these compounds.
Experimental Protocols
The versatility of the this compound scaffold stems from the ability to selectively modify the aniline and piperidine nitrogens. Below are representative protocols for common synthetic transformations.
General Workflow for Scaffold-Based Drug Discovery
The development of novel therapeutics from the this compound scaffold typically follows a structured workflow.
Protocol 1: N-Acylation of the Piperidine Nitrogen
This protocol describes the acylation of the piperidine nitrogen, a common modification to introduce diverse functionality.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and a base (2.0 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.
Protocol 2: Reductive Amination of the Aniline Nitrogen
This protocol details the modification of the aniline nitrogen via reductive amination to introduce alkyl groups.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloroethane (DCE), tetrahydrofuran (THF))
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add the reducing agent (1.5 eq) portion-wise and continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the N-alkylated product.
Protocol 3: N-Alkylation of the Piperidine Nitrogen
This protocol describes the alkylation of the piperidine nitrogen using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide) (1.1 eq)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and a base (2.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours, monitoring by TLC or LC-MS.[4]
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.
These protocols provide a foundation for the chemical modification of the this compound scaffold, enabling the synthesis of diverse compound libraries for biological screening and the development of novel therapeutic agents. The specific reaction conditions may require optimization depending on the nature of the substrates.
References
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Aniline Moiety in 4-(Piperidin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary aromatic amine (aniline moiety) of 4-(piperidin-4-yl)aniline. This versatile building block is a common scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover key transformations: N-acylation, N-alkylation via reductive amination, and the formation of urea and sulfonamide derivatives.
Introduction
This compound is a bifunctional molecule featuring a nucleophilic primary aromatic amine and a secondary aliphatic amine within the piperidine ring. This dual reactivity allows for selective derivatization at either nitrogen atom. The aniline moiety, in particular, serves as a key handle for introducing a wide range of substituents to modulate the pharmacological and pharmacokinetic properties of the resulting compounds. Derivatives of this scaffold have been explored for various therapeutic targets, including as enzyme inhibitors and modulators of protein-protein interactions.
Derivatization Strategies for the Aniline Moiety
The primary amino group of this compound can be readily derivatized through several common synthetic methodologies. The choice of reaction will depend on the desired functionality to be introduced.
Logical Workflow for Aniline Derivatization
Caption: General workflow for the derivatization of the aniline moiety of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the derivatization of the aniline moiety. The quantitative data presented is based on typical yields for analogous reactions and should be considered representative.
N-Acylation of the Aniline Moiety
N-acylation is a fundamental transformation that introduces an amide functionality. This is commonly achieved using acyl chlorides or anhydrides in the presence of a base.
Experimental Protocol: Synthesis of N-(4-(piperidin-4-yl)phenyl)acetamide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the acylating agent, for example, acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq), to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.
Table 1: Representative Data for N-Acylation Reactions
| Acylating Agent | Product | Typical Yield (%) |
| Acetyl Chloride | N-(4-(piperidin-4-yl)phenyl)acetamide | 90-98% |
| Benzoyl Chloride | N-(4-(piperidin-4-yl)phenyl)benzamide | 85-95% |
| Propionyl Chloride | N-(4-(piperidin-4-yl)phenyl)propionamide | 88-96% |
N-Alkylation via Reductive Amination
Reductive amination is a highly effective method for forming C-N bonds and results in the N-alkylation of the aniline. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.
Experimental Protocol: Synthesis of N-Benzyl-4-(piperidin-4-yl)aniline
-
Imine Formation: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in a solvent like methanol or 1,2-dichloroethane, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the N-alkylated product.
Table 2: Representative Data for Reductive Amination Reactions
| Aldehyde/Ketone | Reducing Agent | Product | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-4-(piperidin-4-yl)aniline | 80-92% |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | N-(4-Methoxybenzyl)-4-(piperidin-4-yl)aniline | 78-90% |
| Cyclohexanone | NaBH₃CN | N-Cyclohexyl-4-(piperidin-4-yl)aniline | 75-85% |
Signaling Pathway Implication (Example)
Derivatives of this compound have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, N-(piperidin-4-yl)benzamide derivatives have been explored as activators of the hypoxia-inducible factor 1 (HIF-1) pathway.[1]
Caption: Example of a signaling pathway modulated by this compound derivatives.
Urea Formation
The reaction of the aniline with an isocyanate provides a straightforward method for the synthesis of urea derivatives, which are prevalent in many biologically active compounds.
Experimental Protocol: Synthesis of 1-Phenyl-3-(4-(piperidin-4-yl)phenyl)urea
-
Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as THF or dimethylformamide (DMF).
-
Isocyanate Addition: Add the corresponding isocyanate, for example, phenyl isocyanate (1.05 eq), dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. The product often precipitates from the reaction mixture.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Table 3: Representative Data for Urea Formation
| Isocyanate | Product | Typical Yield (%) |
| Phenyl Isocyanate | 1-Phenyl-3-(4-(piperidin-4-yl)phenyl)urea | 90-99% |
| 4-Chlorophenyl Isocyanate | 1-(4-Chlorophenyl)-3-(4-(piperidin-4-yl)phenyl)urea | 92-98% |
| Cyclohexyl Isocyanate | 1-Cyclohexyl-3-(4-(piperidin-4-yl)phenyl)urea | 88-95% |
Sulfonamide Formation
Sulfonamides are a key functional group in a wide array of pharmaceuticals. They are typically synthesized by reacting an amine with a sulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-(4-(piperidin-4-yl)phenyl)benzenesulfonamide
-
Dissolution: Dissolve this compound (1.0 eq) in a solvent such as pyridine or a mixture of THF and triethylamine.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride, for example, benzenesulfonyl chloride (1.1 eq), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Table 4: Representative Data for Sulfonamide Formation
| Sulfonyl Chloride | Product | Typical Yield (%) |
| Benzenesulfonyl Chloride | N-(4-(piperidin-4-yl)phenyl)benzenesulfonamide | 85-95% |
| 4-Toluenesulfonyl Chloride | 4-Methyl-N-(4-(piperidin-4-yl)phenyl)benzenesulfonamide | 88-96% |
| Methanesulfonyl Chloride | N-(4-(piperidin-4-yl)phenyl)methanesulfonamide | 80-90% |
Biological Significance of Derivatization
The derivatization of the aniline moiety of this compound has led to the discovery of compounds with a range of biological activities. For instance, sulfonamide derivatives have been investigated as potent enzyme inhibitors, including carbonic anhydrases and cholinesterases.[2] The introduction of different substituents allows for fine-tuning of the molecule's interaction with the target protein, leading to improved potency and selectivity. The piperazine-containing sulfonamides have shown promise as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[3]
Conclusion
The protocols described in these application notes provide a robust starting point for the derivatization of the aniline moiety in this compound. These methods are scalable and can be adapted for a wide variety of reagents to generate diverse chemical libraries for drug discovery and development programs. The versatility of this scaffold, coupled with the straightforward derivatization of its aniline group, makes it an invaluable tool for medicinal chemists.
References
- 1. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of the piperidine ring in 4-(Piperidin-4-yl)aniline, a key scaffold in medicinal chemistry. The primary method detailed is reductive amination, a widely utilized and versatile reaction for the synthesis of secondary and tertiary amines. This document also outlines the relevance of the resulting N-alkylated products as potential therapeutic agents, with a specific focus on their application as dopamine D4 receptor antagonists.
Introduction
This compound is a valuable building block in drug discovery due to its bifunctional nature, possessing both a reactive secondary amine on the piperidine ring and a primary aniline amine. N-alkylation of the piperidine nitrogen allows for the introduction of various substituents, enabling the modulation of physicochemical properties and pharmacological activity. This modification is particularly relevant in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors.
This document will focus on the synthesis of N-benzyl-4-(piperidin-4-yl)aniline as a representative example of N-alkylation via reductive amination. This derivative is a known scaffold for potent and selective dopamine D4 receptor antagonists, which are of interest for the treatment of various neuropsychiatric disorders.
Synthetic Methodology: Reductive Amination
Reductive amination is a robust and efficient method for the N-alkylation of secondary amines. The reaction proceeds in two main steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of the iminium ion to the corresponding tertiary amine.
A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective for the reduction of the iminium ion in the presence of the starting aldehyde.
Experimental Workflow
The general workflow for the reductive amination of this compound is depicted below.
Caption: General experimental workflow for the reductive amination of this compound.
Protocol: Synthesis of N-Benzyl-4-(piperidin-4-yl)aniline
This protocol describes the synthesis of N-benzyl-4-(piperidin-4-yl)aniline via reductive amination of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(piperidin-4-yl)aniline.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-benzyl-4-(piperidin-4-yl)aniline.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (176.26 mg) |
| Benzaldehyde | 1.1 mmol (116.73 mg, 0.11 mL) |
| NaBH(OAc)₃ | 1.5 mmol (317.9 mg) |
| Solvent | |
| Dichloromethane | 10 mL |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Product Yield | 85-95% (typical) |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₈H₂₂N₂ |
| Molecular Weight | 266.38 g/mol |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H), 6.95 (d, 2H), 6.65 (d, 2H), 3.50 (s, 2H), 3.00 (d, 2H), 2.40 (m, 1H), 2.10 (t, 2H), 1.70-1.85 (m, 4H) |
| Mass Spec (ESI) | m/z 267.2 [M+H]⁺ |
Application in Drug Development: Dopamine D4 Receptor Antagonists
N-alkylated derivatives of this compound have been investigated as potent and selective ligands for the dopamine D4 receptor (D4R). The D4 receptor is a G-protein coupled receptor belonging to the D2-like family of dopamine receptors. It is primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in cognitive processes, emotional regulation, and reward pathways. Dysregulation of D4R signaling has been associated with several neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Antagonists of the D4 receptor are of significant interest as potential therapeutic agents. By blocking the binding of dopamine to the D4 receptor, these compounds can modulate downstream signaling cascades, offering a potential mechanism for the treatment of the aforementioned disorders.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled receptor. Upon binding of an agonist, such as dopamine, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated G-protein inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). D4 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. D4 receptor antagonists, such as N-benzyl-4-(piperidin-4-yl)aniline derivatives, competitively block the binding of dopamine, thereby inhibiting these downstream signaling events.
Protecting Group Strategies for the Synthesis of 4-(Piperidin-4-yl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(Piperidin-4-yl)aniline, a key building block in medicinal chemistry. The focus is on the strategic use of protecting groups to achieve selective functionalization of the piperidine and aniline nitrogen atoms. The protocols provided are based on established chemical literature and are intended to serve as a guide for laboratory synthesis.
Introduction
This compound possesses two nucleophilic nitrogen atoms with different reactivities: a more basic aliphatic secondary amine in the piperidine ring and a less basic aromatic primary amine in the aniline moiety. Selective protection of one of these amines is crucial for the successful synthesis of more complex derivatives, allowing for regioselective modifications. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its removal. This document outlines strategies employing the commonly used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.
Orthogonal Protecting Group Strategy
An orthogonal protection strategy allows for the selective deprotection of one protecting group in the presence of another. This is particularly useful when sequential modification of both the piperidine and aniline nitrogens is required. For this compound, the aliphatic piperidine nitrogen is more nucleophilic and will preferentially react with protecting group reagents under standard conditions. Selective protection of the less nucleophilic aniline nitrogen can be achieved under acidic conditions that protonate the more basic piperidine nitrogen, rendering it unreactive.
Below is a workflow diagram illustrating the protecting group strategies for this compound.
Experimental Protocols
The following protocols are provided as a guide. Researchers should optimize conditions for their specific substrates and scales.
Protocol 1: Selective Protection of the Piperidine Nitrogen with Boc Group
This protocol describes the synthesis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
Table 1: Reagents and Conditions for Boc Protection of Piperidine
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine (TEA) or Sodium Bicarbonate |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 90-98% |
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield the desired product.
Protocol 2: Selective Protection of the Piperidine Nitrogen with Cbz Group
This protocol describes the synthesis of benzyl 4-(4-aminophenyl)piperidine-1-carboxylate.[1]
Table 2: Reagents and Conditions for Cbz Protection of Piperidine
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Protecting Agent | Benzyl chloroformate (Cbz-Cl) |
| Base | Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) |
| Solvent | Tetrahydrofuran (THF)/Water (2:1) or Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-20 hours |
| Typical Yield | 85-95% |
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).[1]
-
Add sodium bicarbonate (2.0 eq).[1]
-
Cool the mixture to 0 °C.[1]
-
Slowly add benzyl chloroformate (1.5 eq).[1]
-
Stir the reaction at 0 °C for 20 hours or until completion as monitored by TLC or LC-MS.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purify the residue by silica gel column chromatography to obtain the product.[1]
Protocol 3: Selective Protection of the Aniline Nitrogen with Boc Group
This protocol is based on the selective protection of aromatic amines in the presence of aliphatic amines under acidic conditions.[2][3]
Table 3: Reagents and Conditions for Selective Boc Protection of Aniline
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | 1,4-Dioxane and 10% aqueous Acetic Acid |
| pH | 4.5 |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.
-
Adjust the pH of the solution to 4.5 by adding acetic acid or a suitable base.
-
Add di-tert-butyl dicarbonate (1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group under acidic conditions.[4]
Table 4: Reagents and Conditions for Boc Deprotection
| Reagent/Parameter | Value |
| Starting Material | Boc-protected this compound derivative |
| Reagent | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) |
| Solvent | Dichloromethane (DCM) or neat TFA |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% (often used crude in the next step) |
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free amine.
Protocol 5: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group by catalytic hydrogenolysis.[1]
Table 5: Reagents and Conditions for Cbz Deprotection
| Reagent/Parameter | Value |
| Starting Material | Cbz-protected this compound derivative |
| Catalyst | Palladium on carbon (Pd/C, 5-10 mol%) |
| Hydrogen Source | Hydrogen gas (H₂) or a transfer hydrogenation reagent |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | Room Temperature |
| Reaction Time | 2-24 hours |
| Typical Yield | 90-99% |
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in methanol.
-
Add palladium on carbon (5-10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion
The selective protection of the nitrogen atoms in this compound is a critical step in the synthesis of its derivatives for pharmaceutical and research applications. The choice between Boc and Cbz protecting groups, along with the application of orthogonal protection strategies, provides a versatile toolkit for chemists. The protocols outlined in this document offer a foundation for the successful synthesis and manipulation of this important scaffold.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-(Piperidin-4-yl)aniline for Preclinical Studies
Abstract
This document provides a detailed methodology for the scale-up synthesis of 4-(Piperidin-4-yl)aniline, a versatile building block in medicinal chemistry. The protocol is designed to be suitable for producing material for preclinical studies, emphasizing purity, scalability, and safety. This application note includes a step-by-step synthesis protocol, purification methods, analytical characterization, and data presentation in a structured format. Additionally, a visual representation of the synthetic workflow is provided to facilitate understanding and implementation by researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural motif, featuring a piperidine ring linked to an aniline moiety, is prevalent in pharmaceuticals targeting various receptors and enzymes.[1] The piperidine scaffold offers a flexible framework for medicinal chemists to modulate physicochemical properties and pharmacological activity.[1] Given its importance, a robust and scalable synthetic route is crucial for advancing drug discovery programs into the preclinical phase.
This protocol outlines a two-step synthesis commencing with the nucleophilic aromatic substitution of 4-fluoronitrobenzene with 4-piperidone, followed by a reductive amination and subsequent reduction of the nitro group. This approach is designed for scalability and efficiency, yielding high-purity this compound suitable for preclinical evaluation.
Synthetic Scheme
A common synthetic approach involves a two-step process:
-
Step 1: Nucleophilic Aromatic Substitution: Reaction of 1-Boc-4-piperidone with 4-fluoronitrobenzene to form 1-Boc-4-(4-nitrophenyl)piperidin-4-ol.
-
Step 2: Reduction and Deprotection: A one-pot reaction involving the reduction of the nitro group to an amine and hydrogenolysis of the tertiary alcohol, followed by the removal of the Boc protecting group.
Experimental Protocols
Materials and Equipment
-
Reagents: 1-Boc-4-piperidone, 4-fluoronitrobenzene, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄), Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Equipment: Jacketed glass reactor (5L), overhead stirrer, temperature probe, condenser, nitrogen inlet, addition funnel, filtration apparatus (Büchner funnel), rotary evaporator, high-performance liquid chromatography (HPLC) system, nuclear magnetic resonance (NMR) spectrometer, mass spectrometer.
Step 1: Synthesis of tert-butyl 4-(4-nitrophenyl)-4-hydroxypiperidine-1-carboxylate
-
To a 5L jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet, add 1-Boc-4-piperidone (500 g, 2.51 mol) and dimethyl sulfoxide (DMSO) (2.5 L).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add 4-fluoronitrobenzene (354 g, 2.51 mol) to the solution.
-
Add potassium carbonate (694 g, 5.02 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add water (5 L) to the reaction mixture, which will cause the product to precipitate.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the solid product by filtration using a Büchner funnel and wash with water (2 x 1 L).
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the title compound.
Step 2: Synthesis of this compound
-
To the 5L jacketed glass reactor, add the dried intermediate from Step 1 (approx. 810 g, 2.5 mol) and methanol (4 L).
-
Carefully add 10% Palladium on carbon (40.5 g, 5% w/w) under a nitrogen atmosphere.
-
Seal the reactor and purge with hydrogen gas (3 times).
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Heat the reaction mixture to 50 °C and stir vigorously for 24 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 500 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in 1 M hydrochloric acid (2.5 L) and stir for 2 hours at room temperature to effect Boc deprotection.
-
Wash the acidic solution with ethyl acetate (2 x 1 L) to remove non-basic impurities.
-
Basify the aqueous layer to pH > 12 by the slow addition of 50% w/w sodium hydroxide solution, keeping the temperature below 25 °C with an ice bath.
-
The product will precipitate as a solid. Stir the slurry for 1 hour.
-
Collect the solid by filtration, wash with cold water (2 x 1 L), and dry under vacuum at 50 °C to a constant weight to yield this compound.
Data Presentation
| Parameter | Step 1 Intermediate | Final Product |
| Compound Name | tert-butyl 4-(4-nitrophenyl)-4-hydroxypiperidine-1-carboxylate | This compound |
| Molecular Formula | C₁₅H₂₀N₂O₅ | C₁₁H₁₆N₂ |
| Molecular Weight | 324.33 g/mol | 176.26 g/mol [2] |
| Typical Yield | 85-95% | 75-85% |
| Purity (HPLC) | >98% | >99% |
| Appearance | Pale yellow solid | Off-white to pale yellow solid |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spec (m/z) | [M+H]⁺ = 325.1 | [M+H]⁺ = 177.1 |
Visualization of Experimental Workflow
Caption: Synthetic workflow for the scale-up synthesis of this compound.
Hypothetical Signaling Pathway Involvement
Given that 4-phenylpiperidine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as opioid receptors, a hypothetical signaling pathway is presented below.[3][4][5] This diagram illustrates a potential mechanism of action for a drug candidate derived from this compound.
Caption: Hypothetical GPCR signaling pathway for a this compound derivative.
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of this compound, yielding a high-purity product suitable for preclinical research. The detailed experimental procedures, coupled with clear data presentation and visual workflows, are intended to facilitate the efficient production of this important chemical intermediate. Researchers are advised to adhere to all standard laboratory safety procedures when carrying out this synthesis.
References
- 1. This compound | 113310-52-4 | Benchchem [benchchem.com]
- 2. This compound | C11H16N2 | CID 22047841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Piperidin-4-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(Piperidin-4-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies for this compound include:
-
Route A: Reductive Amination and Deprotection: This involves the reductive amination of aniline with an N-protected 4-piperidone (commonly N-Boc-4-piperidone), followed by the removal of the protecting group.
-
Route B: Buchwald-Hartwig Amination: This method utilizes a palladium-catalyzed cross-coupling reaction between a protected 4-halopiperidine and an aniline derivative.
-
Route C: Reduction of a Nitroaromatic Precursor: This route typically involves the synthesis of a 4-(piperidin-4-yl)nitrobenzene intermediate, followed by the reduction of the nitro group to an amine.
Q2: I am seeing an unexpected mass in my final product after Route A. What could it be?
A2: An unexpected mass could be due to several byproducts. The most common issues arise from the reductive amination or deprotection steps. A frequent byproduct is the tertiary amine formed by over-alkylation of the product. Incomplete deprotection will result in the presence of the N-protected this compound. During the reduction step, if a borohydride reagent is used, borane-amine adducts can sometimes form.
Q3: My Buchwald-Hartwig amination (Route B) is giving low yields. What are the likely side products?
A3: Low yields in Buchwald-Hartwig aminations are often due to side reactions. A common byproduct is the hydrodehalogenated starting material, where the halide on the piperidine ring is replaced by a hydrogen. Another possibility is the formation of a diarylamine if the aniline starting material is not sufficiently pure. Catalyst decomposition can also lead to incomplete conversion.
Troubleshooting Guides
Issue 1: Presence of an Over-Alkylated Byproduct in Reductive Amination (Route A)
Symptoms:
-
A peak in the LC-MS analysis corresponding to the mass of [this compound + C6H5NH].
-
Broad or overlapping peaks in the NMR spectrum, indicating a mixture of secondary and tertiary amines.
Possible Causes:
-
Excessive aniline used in the reaction.
-
The intermediate imine reacting with the product amine.
Solutions:
-
Use a stoichiometric amount or a slight excess of aniline.
-
Slowly add the reducing agent to the reaction mixture to keep the concentration of the newly formed amine low.
-
Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the imine reduction.[1][2]
| Reducing Agent | Selectivity | Potential Byproducts |
| Sodium Borohydride (NaBH₄) | Reduces imines and carbonyls | Reduction of starting piperidone |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at neutral pH[1][3] | Toxic cyanide byproducts[3] |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for imines[1][3] | Fewer byproducts |
Issue 2: Incomplete Deprotection of N-Boc-4-(piperidin-4-yl)aniline
Symptoms:
-
A significant peak in the LC-MS corresponding to the Boc-protected product.
-
The presence of the Boc protecting group signals (a singlet around 1.4 ppm) in the ¹H NMR spectrum of the final product.
Possible Causes:
-
Insufficient amount of acid (e.g., TFA, HCl) used for deprotection.
-
Reaction time is too short.
-
The reaction temperature is too low.
Experimental Protocol for Boc Deprotection:
-
Dissolve N-Boc-4-(piperidin-4-yl)aniline in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The product is often isolated as a hydrochloride salt. Neutralize with a base (e.g., NaHCO₃ solution) and extract with an organic solvent to obtain the free base.
Issue 3: Formation of Hydrodehalogenated Byproduct in Buchwald-Hartwig Amination (Route B)
Symptoms:
-
A peak in the GC-MS analysis corresponding to the mass of the de-halogenated piperidine starting material.
-
Reduced consumption of the halo-piperidine starting material with corresponding low product formation.
Possible Causes:
-
A competing β-hydride elimination pathway from the palladium intermediate.[4]
-
Presence of water or other protic impurities in the reaction mixture.
-
Suboptimal ligand or base selection.
Solutions:
-
Ensure anhydrous reaction conditions.
-
Use a bulky, electron-rich phosphine ligand to favor reductive elimination over β-hydride elimination.
-
Screen different bases; a non-coordinating, strong base is often preferred.
Visual Guides
Caption: Buchwald-Hartwig Amination: Main Pathway and Side Reaction.
References
Technical Support Center: Synthesis of 4-(Piperidin-4-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Piperidin-4-yl)aniline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my primary reaction (e.g., nucleophilic substitution) consistently low?
Answer: Low yields in the initial coupling step can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Suboptimal Temperature: The reaction temperature might be too low for efficient conversion.
-
Solution: Gradually increase the reaction temperature. For instance, in the synthesis of 1-(4-nitrophenyl)piperidine from 4-fluoronitrobenzene and piperidine, a temperature of 90°C is recommended.[1]
-
-
Base Strength: The base used may not be strong enough to facilitate the reaction.
-
Solution: Consider using a stronger base. Potassium carbonate is a common choice for this type of reaction.[1]
-
-
Solvent Choice: The solvent may not be appropriate for the reactants.
-
Solution: Dimethyl sulfoxide (DMSO) is an effective solvent for the reaction between 4-fluoronitrobenzene and piperidine.[1]
-
Question 2: I am observing significant side product formation during the reduction of the nitro group. How can I minimize this?
Answer: Side product formation during nitro group reduction is a common challenge. Here are some strategies to improve selectivity:
-
Choice of Reducing Agent: The choice of reducing agent is critical.
-
Solution: Catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere is a highly effective and clean method for reducing the nitro group to an amine.[1] Sodium borohydride (NaBH₄) can also be used, but may require specific conditions to avoid over-reduction or side reactions.[2]
-
-
Catalyst Loading: Insufficient or excessive catalyst can lead to incomplete reaction or side reactions.
-
Solution: Optimize the catalyst loading. A typical protocol might use a significant weight percentage of Pd/C relative to the substrate.[1]
-
-
Reaction Conditions: Temperature and pressure can influence the selectivity of the reduction.
-
Solution: Conduct the hydrogenation at room temperature and atmospheric pressure to minimize the risk of side reactions.[1]
-
Question 3: How can I effectively purify the final product, this compound, to achieve high purity?
Answer: Achieving high purity often requires a multi-step purification process:
-
Initial Workup: A proper aqueous workup is essential to remove inorganic salts and water-soluble impurities.
-
Solution: After the reaction, quench the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine (saturated aqueous NaCl solution).[1]
-
-
Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds.
-
Solution: Use a suitable eluent system, such as a mixture of chloroform and methanol, to separate the desired product from impurities.[1] The ratio of the solvents may need to be optimized based on TLC analysis.
-
-
Recrystallization: For solid products, recrystallization can be a highly effective final purification step.
-
Solution: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two prevalent synthetic routes are:
-
Nucleophilic Aromatic Substitution followed by Reduction: This involves the reaction of a piperidine derivative with a nitro-substituted aryl halide (e.g., 4-fluoronitrobenzene), followed by the reduction of the nitro group.[1][2]
-
Reductive Amination: This method can involve the intramolecular reaction of an amine with a carbonyl group to form a cyclic imine, which is then reduced to the piperidine ring.[3]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Some reported procedures achieve near-quantitative yields for specific steps, such as the reduction of 1-(4-nitrophenyl)piperidine using Pd/C.[1] However, multi-step syntheses will have an overall yield that is a product of the yields of individual steps.
Q3: Are there any alternative, more cost-effective synthetic methods available?
A3: Yes, methods have been developed to avoid the use of precious metal catalysts, which can lower production costs. One such method involves the reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene to form a quaternary ammonium salt, followed by reduction with sodium borohydride in the presence of zinc chloride.[4][5] This approach is particularly suitable for large-scale industrial production.[4][5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1-(4-Aminophenyl)piperidine
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Nucleophilic Substitution | 4-Fluoronitrobenzene, Piperidine | K₂CO₃ | DMSO | 90°C | 9 hours | 100% (for 1-(4-nitrophenyl)piperidine) | [1] |
| Nitro Reduction | 1-(4-Nitrophenyl)piperidine | Pd/C, H₂ | Ethyl Acetate | Room Temp. | 3 hours | Quantitative | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Aminophenyl)piperidine via Nucleophilic Aromatic Substitution and Reduction [1]
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine
-
Dissolve 4-fluoronitrobenzene (323 mg, 2.3 mmol) in DMSO (5 mL).
-
Add potassium carbonate (475 mg, 3.5 mmol) and piperidine (460 μL, 4.6 mmol).
-
Stir the mixture at 90°C for 9 hours.
-
After cooling, add water to the reaction mixture and extract twice with ethyl acetate.
-
Wash the combined organic layers twice with saturated aqueous NaCl solution and dry with anhydrous Na₂CO₃.
-
Evaporate the solvent under reduced pressure to obtain 1-(4-nitrophenyl)piperidine.
Step 2: Synthesis of 1-(4-Aminophenyl)piperidine
-
Dissolve the 1-(4-nitrophenyl)piperidine (472 mg) obtained in Step 1 in ethyl acetate (20 mL).
-
Add Pd/C (186 mg) to the solution.
-
Stir the reaction mixture for 3 hours at room temperature under a hydrogen atmosphere.
-
Upon completion, filter the reaction mixture through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: chloroform:methanol = 40:1) to afford 1-(4-aminophenyl)piperidine.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 113310-52-4 | Benchchem [benchchem.com]
- 3. This compound dihydrochloride | 1159824-20-0 | Benchchem [benchchem.com]
- 4. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(piperidin-4-yl)aniline via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound and other basic compounds. Due to the basic nature of the piperidine and aniline functional groups, standard silica gel can sometimes lead to peak tailing or irreversible adsorption. To mitigate these effects, it is often recommended to use silica gel that has been deactivated or to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.
Q2: What is a suitable mobile phase for the purification of this compound?
A2: A common mobile phase system for the purification of polar, basic compounds like this compound is a mixture of a chlorinated solvent and an alcohol. A frequently used system is a mixture of dichloromethane (DCM) or chloroform with methanol (MeOH). For a closely related compound, 1-(4-aminophenyl)piperidine, a mobile phase of chloroform:methanol in a 40:1 ratio has been successfully used for purification on a silica gel column.[1] A gradient elution, for example, starting with a lower polarity mixture (e.g., 97:3 DCM:MeOH) and gradually increasing the polarity (e.g., to 90:10 DCM:MeOH), can also be effective. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound contains an aromatic aniline ring, it is UV active and can be visualized on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm), where it will appear as a dark spot.[2] For more sensitive or specific detection, staining with a ninhydrin solution can be used, which typically visualizes primary and secondary amines as colored spots, often purple or brown, upon heating.[3] An iodine chamber can also be used to visualize the compound as a temporary brown spot.[2][3]
Q4: What are the potential impurities I might encounter during the purification of this compound?
A4: Potential impurities largely depend on the synthetic route used. If prepared via the reduction of a nitro-group precursor, unreacted starting material may be present. For instance, in a synthesis starting from 4-fluoronitrobenzene and piperidine to form an intermediate which is then reduced, residual nitro-compound could be an impurity.[1] Other potential impurities could include byproducts from side reactions or incomplete reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product does not move from the baseline on TLC/column (Low Rf) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a DCM/MeOH system, incrementally increase the percentage of methanol. |
| The compound is strongly adsorbed to the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica gel. | |
| Product elutes too quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a DCM/MeOH system, decrease the percentage of methanol. |
| Broad, tailing peaks on the column | Acid-base interaction between the basic amine and the acidic silica gel. | Add a basic modifier such as triethylamine (0.1-1%) to the eluent. This will compete for the acidic sites on the silica and improve peak shape. |
| Column is overloaded with the sample. | Reduce the amount of crude product loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Multiple overlapping spots on TLC or co-eluting peaks from the column | The chosen mobile phase does not provide adequate separation of the product from impurities. | Experiment with different solvent systems. Try a different combination of solvents, for example, ethyl acetate/hexane with a small amount of triethylamine, or a gradient elution. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully load it onto the column. "Dry loading" the sample by pre-adsorbing it onto a small amount of silica gel can also improve separation. | |
| No product is recovered from the column | The compound may have degraded on the acidic silica gel. | Deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier. Alternatively, consider using a different stationary phase like neutral alumina. |
| The fractions containing the product were missed. | Monitor the elution carefully using TLC. Collect smaller fractions and analyze them thoroughly. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Materials:
- Crude this compound
- Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
- Dichloromethane (DCM) or Chloroform
- Methanol (MeOH)
- Triethylamine (TEA)
- TLC plates (silica gel 60 F254)
- Glass column
- Collection tubes
- UV lamp
2. TLC Analysis (Mobile Phase Selection):
- Prepare a stock solution of your crude product in a suitable solvent (e.g., DCM or MeOH).
- Spot the solution onto a TLC plate.
- Develop the TLC plate in a chamber with a test solvent system. Start with a relatively non-polar mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity. Add ~0.5% TEA to the solvent system to improve spot shape.
- The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.
3. Column Packing:
- Slurry Packing (Recommended): In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.
- Dry Packing: Fill the column with dry silica gel. Gently tap the column to ensure even packing. Add the mobile phase and flush it through the column until the silica is fully wetted and equilibrated.
4. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the silica bed using a pipette.
- Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Begin eluting the column, collecting fractions in test tubes.
- If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
- Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
6. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Purifying 4-(Piperidin-4-yl)aniline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-(Piperidin-4-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Dissolve | - Insufficient solvent.- Incorrect solvent choice.- Low temperature. | - Add small increments of hot solvent until the solid dissolves.- Refer to the solvent selection guide (see FAQ 1). Consider a solvent mixture.- Ensure the solvent is heated to its boiling point. |
| Oiling Out | - The compound's melting point is below the solvent's boiling point.- High concentration of impurities lowering the melting point. | - Add more of the primary solvent to reduce saturation.- If using a mixed solvent system, add more of the solvent in which the compound is more soluble.- Try a solvent with a lower boiling point. |
| No Crystal Formation | - Solution is not supersaturated.- Smooth glassware surface.- Slow nucleation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to induce crystallization. |
| Poor Recovery/Low Yield | - Too much solvent used.- Premature crystallization during hot filtration.- Crystals lost during transfer or washing. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Rinse the flask and crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization. |
Frequently Asked Questions (FAQs)
1. What is a suitable recrystallization solvent for this compound?
A systematic solvent screening is recommended to identify the optimal solvent or solvent system. Based on the polarity of this compound and recrystallization data for structurally similar compounds, the following solvents and mixtures are good starting points:
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Notes |
| Ethanol | Soluble | Sparingly Soluble | A good general-purpose solvent for polar compounds. |
| Isopropanol | Soluble | Sparingly Soluble | Similar to ethanol, may offer different solubility characteristics. |
| Ethanol/Ethyl Acetate | Soluble | Insoluble | A polar/less-polar mixture that can be effective. Adjust the ratio to optimize recovery. |
| Methanol/Dichloromethane | Soluble | Insoluble | Can be a good option, but care must be taken due to the volatility of dichloromethane. |
| Water | Soluble | Soluble | Due to its high polarity and potential for hydrogen bonding, this compound may have significant solubility in hot water. However, its solubility in cold water might also be considerable, potentially leading to lower yields. |
2. How can I perform a solvent screening experiment?
To screen for an appropriate solvent, place a small amount of crude this compound into several test tubes. Add a small amount of a different solvent to each tube and observe the solubility at room temperature. Heat the tubes and observe the solubility at the solvent's boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature.
3. What are the common impurities in a synthesis of this compound?
Common impurities may include starting materials, reagents, and by-products from the synthetic route. Depending on the synthesis, these could include precursors to the aniline or piperidine rings.
4. How much solvent should I use for the recrystallization?
The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product. Adding an excess of solvent will decrease the recovery yield as more of the compound will remain dissolved in the mother liquor upon cooling.
5. My compound crystallizes too quickly. What should I do?
Rapid crystallization can trap impurities. To slow it down, add a small amount of additional hot solvent to the dissolved compound. This will slightly reduce the supersaturation and allow for slower, more controlled crystal growth upon cooling.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary screening experiments.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass for air or oven drying at an appropriate temperature.
Visualizations
Technical Support Center: Palladium Catalyst Removal from 4-(Piperidin-4-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of residual palladium catalysts from the synthesis of 4-(Piperidin-4-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[1] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.[1] However, this limit can be adjusted based on the specific daily dosage of the drug product.[1]
Q2: Why is it challenging to remove palladium from this compound?
A2: The presence of multiple amine functional groups in this compound can lead to strong coordination with palladium species. This can make removal by simple filtration or crystallization less effective. The choice of removal method must consider the specific form of the palladium catalyst used (e.g., homogeneous or heterogeneous) and the nature of the palladium residue (e.g., Pd(0) or Pd(II)).
Q3: What are the common methods for removing palladium catalysts?
A3: Common methods include:
-
Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).
-
Chromatography: Effective for removing a significant portion of palladium, though often not to the required low ppm levels on its own.[2][3]
-
Scavengers: Use of solid-supported reagents (e.g., silica- or polymer-bound thiols, triamines, or 2,4,6-trimercaptotriazine) that selectively bind to palladium.[4]
-
Crystallization: Can be effective, sometimes in combination with additives that help to keep palladium in the mother liquor.[5]
-
Activated Carbon Treatment: Can effectively reduce palladium levels.[6]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: Several analytical techniques are available:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The industry standard for accurate and sensitive quantification of trace metals.[3]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and simple method for determining palladium content.[7]
-
Rapid Fluorescent Analysis: A newer, high-throughput method based on a palladium-catalyzed reaction that produces a fluorescent product.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High palladium levels after initial filtration. | The palladium catalyst may be homogeneous or have leached into the solution. | Employ column chromatography or a palladium scavenger. |
| Column chromatography is not reducing palladium to the desired level (<10 ppm). | Palladium may be co-eluting with the product. | Follow up with a scavenger treatment. Studies have shown that combining chromatography with a scavenger is highly effective.[2][3] |
| Palladium scavenger is ineffective. | The wrong type of scavenger is being used for the specific palladium species (e.g., Pd(0) vs. Pd(II)). The amine groups of the product may be competing with the scavenger. | Screen a panel of scavengers with different functional groups (e.g., thiol, amine, triazine-based). Consider adjusting the pH of the solution to modulate the binding affinity. |
| Significant loss of this compound during scavenger treatment. | The product is adsorbing to the scavenger material. | Reduce the amount of scavenger used, decrease the treatment time, or select a scavenger with higher selectivity for palladium. |
| New impurities are observed after scavenger treatment. | The scavenger may be degrading or reacting with the product or solvent. | Ensure the scavenger is stable under the reaction conditions. Run a blank reaction with the scavenger and solvent to check for leachable impurities. |
Data on Palladium Removal Efficiency
The following tables summarize the typical efficiency of various palladium removal techniques.
Table 1: Efficiency of Single-Step Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Column Chromatography | ~1000 - 5000 | < 100 (in >50% of cases) | ~90% | [3] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.6% | [6] |
| Si-TMT Scavenger | 1668 | 161 | 90.3% | [8] |
| SiliaMetS Thiol Scavenger | 1668 | 70 | 95.8% | [8] |
Table 2: Efficiency of Combined Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Column Chromatography + Si-TMT Resin | ~1000 - 5000 | < 50 | ~98% | [2][3] |
| TMT + Activated Charcoal | 2239 | 20 | 99.1% | [6] |
Experimental Protocols
Protocol 1: Palladium Removal using Celite Filtration (for Heterogeneous Catalysts)
-
Preparation: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel. Pre-wet the Celite pad with the reaction solvent.
-
Filtration: Dilute the reaction mixture with a suitable solvent to reduce viscosity.
-
Washing: Gently pour the diluted mixture onto the Celite pad. Wash the pad with additional solvent to ensure all of the product is collected.
-
Work-up: The filtrate contains the crude product, which can be further purified.
Protocol 2: Palladium Removal using a Thiol-Based Silica Scavenger (e.g., SiliaMetS Thiol)
-
Scavenger Selection: Based on initial screening, select a thiol-based scavenger.
-
Treatment: Dissolve the crude this compound in a suitable solvent (e.g., THF, DCM). Add the scavenger (typically 2-4 equivalents relative to the initial amount of palladium).
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Remove the scavenger by filtration.
-
Analysis: Analyze the filtrate for residual palladium and product recovery.
Visualized Workflows
Palladium Removal Decision Workflow
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. catsci.com [catsci.com]
Technical Support Center: Regioselective Functionalization of 4-(Piperidin-4-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 4-(Piperidin-4-yl)aniline.
Troubleshooting Guides
This section addresses common issues encountered during the regioselective functionalization of this compound.
Issue 1: Lack of Selectivity in N-Acylation (Acylation of both Piperidine and Aniline)
-
Question: I am attempting to acylate the aniline nitrogen, but I am observing a mixture of products, including di-acylation and acylation of the more nucleophilic piperidine nitrogen. How can I improve the selectivity for the aniline nitrogen?
-
Answer: The piperidine nitrogen is a secondary aliphatic amine, which is more basic and generally more nucleophilic than the aromatic aniline nitrogen. To achieve selective acylation of the aniline, the piperidine nitrogen must be protected.
-
Recommended Strategy:
-
Protection of the Piperidine Nitrogen: Protect the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group. This is a robust protecting group that is stable to many reaction conditions used for aniline functionalization.
-
Acylation of the Aniline Nitrogen: Once the piperidine is protected, the aniline nitrogen can be acylated using standard conditions (e.g., acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine).
-
Deprotection of the Piperidine Nitrogen: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired N-acylated aniline.
-
-
Experimental Protocol: See "Protocol 1: Selective N-Acylation of the Aniline Moiety".
-
Issue 2: Poor Yield or No Reaction during N-Alkylation of the Piperidine
-
Question: I am trying to alkylate the piperidine nitrogen with an alkyl halide, but I am getting low yields, and my starting material is largely unreacted. What could be the problem?
-
Answer: Several factors could contribute to poor yields in the N-alkylation of the piperidine.
-
Troubleshooting Steps:
-
Aniline Interference: The aniline nitrogen can react with the alkylating agent, leading to side products. It is highly recommended to protect the aniline nitrogen before attempting to alkylate the piperidine. A common strategy is to acylate the aniline to form an amide, which is significantly less nucleophilic.
-
Base Strength: A suitable base is required to deprotonate the piperidinium salt formed during the reaction, regenerating the nucleophilic free amine. Common bases for this purpose include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).
-
Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically effective for this type of reaction.
-
Leaving Group: The reactivity of the alkyl halide is important. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ using sodium iodide (Finkelstein reaction).
-
-
Recommended Strategy: See "Protocol 2: Selective N-Alkylation of the Piperidine Moiety".
-
Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom in this compound is more reactive?
A1: The piperidine nitrogen (a secondary aliphatic amine) is more basic and a stronger nucleophile than the aniline nitrogen (an aromatic amine). Therefore, in competitive reactions with electrophiles, the piperidine nitrogen will typically react preferentially in the absence of protecting groups or specific reaction conditions that favor aniline functionalization.
Q2: What are the most common protecting groups for the piperidine and aniline nitrogens in this molecule?
A2:
-
For the Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group is widely used. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions.
-
For the Aniline Nitrogen: An acetyl (Ac) group is a common choice. It can be introduced using acetic anhydride or acetyl chloride and effectively reduces the nucleophilicity of the aniline. The acetyl group can be removed by acidic or basic hydrolysis.
Q3: Can I selectively functionalize the aniline nitrogen without using a protecting group on the piperidine?
A3: While challenging, it may be possible under certain conditions that exploit the different properties of the two amines. For instance, an acid-controlled method could potentially be employed where the more basic piperidine nitrogen is protonated and thus rendered non-nucleophilic, allowing for the functionalization of the free aniline. However, this approach requires careful optimization of the pH and may not be universally applicable for all electrophiles. For reliable and high-yielding regioselective functionalization, a protection/deprotection strategy is generally recommended.
Data Presentation
The following table provides a generalized overview of expected yields for regioselective functionalization reactions of this compound using appropriate protecting group strategies. These are illustrative values and actual yields may vary depending on the specific substrates and reaction conditions.
| Desired Functionalization | Protecting Group Strategy | Typical Yield Range (%) |
| Selective N-Acylation of Aniline | 1. Boc protection of piperidine2. Aniline acylation3. Boc deprotection | 70-90 |
| Selective N-Alkylation of Piperidine | 1. Acetyl protection of aniline2. Piperidine alkylation3. Acetyl deprotection | 65-85 |
| Di-functionalization (e.g., Di-acylation) | No protecting groups, excess acylating agent | >90 |
Experimental Protocols
Protocol 1: Selective N-Acylation of the Aniline Moiety
-
Protection of Piperidine:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product (tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate) by column chromatography.
-
-
Acylation of Aniline:
-
Dissolve the Boc-protected intermediate (1 equivalent) in DCM.
-
Add a base such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C and add the acyl chloride (1.2 equivalents) or anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the acylated product by column chromatography.
-
-
Deprotection of Piperidine:
-
Dissolve the Boc-protected, N-acylated product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a saturated solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture, and if necessary, neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product. Purify if required.
-
Protocol 2: Selective N-Alkylation of the Piperidine Moiety
-
Protection of Aniline:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as DCM.
-
Add acetic anhydride (1.2 equivalents) and a base like triethylamine (1.5 equivalents).
-
Stir at room temperature until the aniline is fully acylated (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the N-(4-(piperidin-4-yl)phenyl)acetamide intermediate.
-
-
Alkylation of Piperidine:
-
Dissolve the acetyl-protected intermediate (1 equivalent) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃) (2 equivalents).
-
Add the alkyl halide (1.2 equivalents) and heat the reaction mixture (e.g., to 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
-
Deprotection of Aniline:
-
Dissolve the N-alkylated, acetyl-protected product in a mixture of ethanol and water.
-
Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).
-
Heat the mixture at reflux for several hours until the amide hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction and neutralize to the appropriate pH to isolate the final N-alkylated piperidine product. Purify if necessary.
-
Visualizations
Caption: Competing reaction pathways for electrophilic attack.
Caption: Workflow for selective aniline acylation.
Caption: Troubleshooting decision-making diagram.
Overcoming poor solubility of 4-(Piperidin-4-yl)aniline in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Piperidin-4-yl)aniline, focusing on challenges related to its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
A1: Poor solubility is a common issue with this compound. Here are the initial troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF and DMSO, or polar protic solvents like methanol and ethanol, are generally good starting points.
-
Gentle Heating: Try gently warming the mixture. Increased temperature often significantly improves the solubility of solid compounds.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process through cavitation and agitation.
-
Particle Size: If the material is crystalline, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.
Q2: I am performing a reaction in a non-polar solvent and the this compound is insoluble. What can I do?
A2: Direct dissolution in non-polar solvents is challenging. Consider these strategies:
-
Co-solvent System: Introduce a small amount of a polar co-solvent (e.g., a few percent of the total volume) in which the aniline is soluble. Methanol or ethanol can be effective. This can create a solvent mixture with a polarity that is suitable for both your reactants.
-
Phase-Transfer Catalyst: If your reaction involves an aqueous phase, a phase-transfer catalyst can help shuttle the aniline across the phase boundary.
-
Salt Formation and Liberation in-situ: You can first dissolve the aniline in an acidic aqueous layer to form the soluble hydrochloride salt, then add your non-polar organic phase and a base to liberate the free amine directly into the reaction mixture.
Q3: Can I use the hydrochloride salt of this compound directly in my reaction?
A3: Using the dihydrochloride salt is an excellent strategy to overcome aqueous solubility issues.[1] However, for organic reactions, the free base is typically required. If you use the salt, you will likely need to add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the HCl and generate the free amine in situ. Ensure the added base is compatible with your reaction conditions.
Q4: How does pH affect the solubility of this compound?
A4: As a basic compound with two amine groups, the pH of the medium has a profound effect on its solubility.
-
Acidic Conditions (Low pH): In the presence of acid, the amine groups are protonated, forming the corresponding ammonium salts. These salts, such as the dihydrochloride, are generally much more soluble in aqueous solutions and polar protic solvents.
-
Basic Conditions (High pH): In basic media, the compound exists as the neutral free base, which is less soluble in water but more soluble in a wider range of organic solvents.
Q5: Are there any general tips for handling and storing this compound to maintain its solubility characteristics?
A5: Yes, proper handling is important.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, protected from light and air to prevent degradation.
-
Moisture: The compound is hygroscopic. Absorption of moisture can affect its physical properties and solubility behavior.
-
Purity: Ensure the purity of your material. Impurities can sometimes significantly reduce solubility. A synthesis protocol for this compound involves dissolving the nitro-precursor in methanol for a reduction reaction, suggesting some solubility in this solvent.[2]
Data Presentation
| Solvent Class | Solvent Examples | Expected Solubility of this compound | Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These are often the solvents of choice for reactions involving this compound due to their strong solvating power for polar molecules. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability to hydrogen bond with the amine groups enhances solubility. Methanol is often a good starting point. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solubility may be sufficient for some applications, particularly with heating or the use of co-solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | Generally poor solvents for this compound when used alone. THF may be slightly better than diethyl ether. |
| Aromatic | Toluene, Benzene | Very Low | The non-polar nature of these solvents makes them unsuitable for dissolving the polar this compound free base. |
| Non-Polar Aliphatic | Hexanes, Heptane | Insoluble | These solvents are not recommended for dissolving this compound. |
| Aqueous | Water | Very Low (as free base) / High (as hydrochloride salt) | The free base has minimal water solubility. Acidification to form the salt dramatically increases aqueous solubility. |
Experimental Protocols
Protocol 1: Solubility Enhancement by Salt Formation and In-situ Liberation
This protocol is useful when the reaction needs to be performed in a solvent where the free base is poorly soluble.
-
Salt Formation:
-
Suspend 1.0 equivalent of this compound in a minimal amount of a suitable polar solvent (e.g., methanol or isopropanol).
-
Add 2.2 equivalents of a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise while stirring.
-
Stir the mixture at room temperature for 30 minutes. The solid should dissolve as the hydrochloride salt forms. If it precipitates, add a small amount of the polar solvent until a clear solution is obtained.
-
-
Reaction Setup:
-
To the solution of the hydrochloride salt, add the other reagents and the main reaction solvent.
-
Add 2.5 to 3.0 equivalents of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl and liberate the free amine in the reaction mixture.
-
Proceed with the reaction as planned.
-
Protocol 2: Using a Co-solvent System
This protocol is suitable for improving solubility in a moderately polar or non-polar reaction solvent.
-
Initial Dissolution:
-
In a separate flask, dissolve the this compound in a minimal amount of a good solvent in which it is highly soluble (e.g., DMF or DMSO).
-
-
Addition to Reaction:
-
Charge the main reaction vessel with the primary reaction solvent and other reagents.
-
Slowly add the solution of this compound to the reaction mixture with vigorous stirring.
-
Ensure that the final concentration of the co-solvent is low enough not to interfere with the reaction chemistry or downstream processing (typically <10% v/v).
-
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Acid-base equilibrium and its effect on solubility.
References
Technical Support Center: 4-(Piperidin-4-yl)aniline and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Piperidin-4-yl)aniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from white/off-white to a yellowish or brownish hue. Is it still usable?
A1: A color change in solid this compound is a common indicator of degradation, likely due to oxidation from exposure to air and/or light. The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities and potential polymerization. While a slight discoloration may not significantly impact the outcome of all experiments, it is a sign of impurity. For sensitive applications, such as in late-stage drug development or for quantitative assays, it is highly recommended to use a fresh, pure sample. For early-stage discovery, the material may still be usable, but the potential for side reactions or inaccurate results is increased. It is advisable to purify the material by recrystallization or chromatography if a fresh lot is unavailable.
Q2: I've observed poor solubility and the presence of particulates in my solvent after dissolving this compound. What could be the cause?
A2: This issue can arise from several factors. Firstly, the compound may have degraded to form less soluble polymeric byproducts, especially if it is an older sample or has been stored improperly. Secondly, the choice of solvent is crucial. While this compound is soluble in many organic solvents, its solubility can be limited in less polar solvents. Ensure you are using a recommended solvent and consider gentle heating or sonication to aid dissolution. If particulates persist, it is likely due to degradation products. Filtering the solution before use is a temporary workaround, but for best results, using a pure sample is recommended.
Q3: My reaction yield is lower than expected when using a this compound derivative. Could this be related to stability?
A3: Yes, the stability of the this compound derivative can significantly impact reaction yields. If the starting material has degraded, its effective concentration will be lower, leading to incomplete reactions. Furthermore, the degradation products can potentially interfere with the reaction by consuming reagents or catalyzing side reactions. It is also important to consider the pH of your reaction mixture. Aromatic amines can be unstable in strongly acidic or basic conditions, which could lead to degradation during the reaction.
Q4: What are the optimal storage conditions for this compound and its derivatives to ensure long-term stability?
A4: To minimize degradation, this compound and its derivatives should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. Storage at low temperatures (2-8 °C) is recommended to slow down potential degradation processes. Avoid exposure to air, light, and moisture. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be stored at low temperatures and protected from light. The stability of the compound in solution is highly dependent on the solvent and pH.
Troubleshooting Guides
Issue 1: Unexpected Peaks in LC-MS/HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram that are not present in the reference standard.
-
A decrease in the area of the main peak corresponding to the pure compound.
Possible Causes:
-
Oxidative Degradation: The aniline moiety is prone to oxidation, leading to the formation of nitroso, nitro, and polymeric impurities.
-
Hydrolysis: If the compound has been in contact with water, especially at non-neutral pH, hydrolysis of sensitive functional groups on the derivatives can occur.
-
Photodegradation: Exposure to UV or visible light can induce degradation.
Troubleshooting Steps:
-
Protect from Light and Air: Handle the compound and its solutions in a well-ventilated fume hood, minimizing exposure to ambient light. Use amber vials or wrap containers in aluminum foil.
-
Use High-Purity Solvents: Ensure that the solvents used for sample preparation and chromatography are of high purity and degassed to remove dissolved oxygen.
-
Analyze a Fresh Sample: If possible, analyze a sample from a new, unopened container to confirm if the degradation is inherent to the stored sample.
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under controlled conditions (see Experimental Protocols section). This can help in confirming the identity of the unexpected peaks.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in assay results between different batches of the compound or between freshly prepared and older solutions.
-
A gradual decrease in the potency of the compound over time.
Possible Causes:
-
Degradation in Assay Buffer: The compound may be unstable in the aqueous, buffered conditions of the biological assay, especially at physiological pH and temperature (37°C).
-
Adsorption to Labware: The compound may adsorb to the surface of plasticware (e.g., pipette tips, microplates), reducing its effective concentration.
-
Reaction with Assay Components: The aniline or piperidine nitrogen could react with components in the assay medium.
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS.
-
Prepare Fresh Solutions: Always prepare solutions of the compound fresh from solid material before each experiment.
-
Use Low-Adsorption Labware: If adsorption is suspected, use low-binding microplates and pipette tips.
-
Include Control Experiments: Run appropriate controls to ensure that the observed effects are not due to interactions with the assay components.
Quantitative Data on Stability
| Stress Condition | Typical Reagents and Conditions | Potential Degradation (%) | Common Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 5 - 20% | Hydrolysis of functional groups, potential for dimerization. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 5 - 15% | Hydrolysis of functional groups. |
| Oxidation | 3% H₂O₂, RT, 24h | 10 - 40% | N-oxides, nitroso, nitro derivatives, colored polymers. |
| Thermal Degradation | 80°C, 48h (solid state) | < 10% | Varies, potential for polymerization. |
| Photodegradation | ICH Q1B conditions (1.2 million lux hours, 200 W h/m²) | 10 - 30% | Colored degradation products, potential for radical-mediated reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound and its derivatives.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 80°C oven for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photostability Testing: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. A dark control should be kept under the same conditions but protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid) coupled with a mass spectrometer to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm) and mass spectrometry for peak identification.
-
Method Validation: Validate the method by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak.
Visualizations
Monitoring the progress of 4-(Piperidin-4-yl)aniline synthesis by TLC
This guide provides troubleshooting advice and frequently asked questions for monitoring the progress of 4-(Piperidin-4-yl)aniline synthesis using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my spot streaking or appearing as an elongated shape on the TLC plate?
A1: Streaking is a common issue, particularly with polar and basic compounds like amines.[1][2] Several factors can cause this:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[1][3][4] Try diluting your sample and spotting a smaller amount.
-
Compound Basicity: this compound is a basic compound and can interact strongly with the acidic silica gel stationary phase, causing tailing.[1] To resolve this, add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (Et3N) or a 1-10% solution of ammonia in methanol.[2][3][5]
-
Inappropriate Solvent Polarity: If the solvent system is too polar, it can cause the spot to streak.[4]
-
Complex Mixture: If your reaction mixture contains multiple products with similar polarities, they may appear as a streak.[4] Try a different solvent system to improve separation.
Q2: I can't see any spots on my TLC plate after development. What went wrong?
A2: There are several potential reasons for not seeing any spots:
-
Non-UV Active Compound: Your compound may not be visible under UV light.[3] Although aromatic compounds like this compound are typically UV active, it's essential to use a secondary visualization method.
-
Sample Too Dilute: The concentration of your sample may be too low to be detected.[3][4] Try concentrating your sample or spotting multiple times in the same location, ensuring the solvent dries completely between applications.[3][4]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of moving up the plate.[3][4]
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.[3]
Q3: My spots are all clustered near the baseline (low Rf) or have run to the top of the plate (high Rf). How do I fix this?
A3: This indicates that the polarity of your mobile phase (eluent) is not suitable for separating your compounds.
-
Spots Near Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate.[3] You need to increase the polarity of the mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to a 7:3 or 1:1 ratio.
-
Spots Near Solvent Front (High Rf): Your eluent is too polar, causing all compounds to travel with the solvent front.[3] You need to decrease the polarity of the mobile phase. For instance, if you are using 100% Ethyl Acetate, try adding a non-polar solvent like Hexane.
Q4: What is the best method to visualize this compound on a TLC plate?
A4: A two-step visualization process is recommended:
-
UV Light: First, examine the dried plate under a UV lamp (254 nm).[6][7] As an aromatic compound, this compound should appear as a dark spot on a fluorescent green background. Circle the spots with a pencil.
-
Chemical Stain: Since some impurities may not be UV-active, it is crucial to use a chemical stain.[8] For primary and secondary amines like this compound, a ninhydrin stain is highly effective and will typically produce pink or purple spots upon heating.[7][8][9] Alternatively, a general-purpose oxidizing stain like potassium permanganate (KMnO4) can be used, which reveals most organic compounds as yellow-brown spots on a purple background.[7]
Q5: The solvent front on my TLC plate is running unevenly. Why is this happening?
A5: An uneven solvent front can lead to inaccurate Rf values. Common causes include:
-
Uneven Plate Surface: The silica gel layer may be damaged or uneven, especially at the edges.[4]
-
Improper Chamber Saturation: The atmosphere inside the developing chamber was not fully saturated with solvent vapors. Placing a piece of filter paper inside the chamber can help ensure proper saturation.
-
Plate Touching the Chamber Walls: The TLC plate may be touching the side of the chamber or the filter paper, which can disrupt the capillary action.[4]
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the synthesis of this compound.
1. Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Solvents for mobile phase (e.g., Dichloromethane, Methanol, Triethylamine)
-
Samples: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM)
-
Visualization tools: UV lamp (254 nm), heating plate, staining solution (e.g., Ninhydrin or KMnO4).
2. Procedure:
-
Prepare the Eluent: Prepare the mobile phase. A good starting point for this synthesis is a mixture of Dichloromethane (DCM) and Methanol (MeOH), such as 95:5 DCM:MeOH, with the addition of ~1% Triethylamine (Et3N) to prevent streaking.
-
Prepare the Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and place the lid on top.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8] Mark three lanes for your samples: "SM," "C," and "RM."
-
Spot the Plate:
-
Dissolve small amounts of your starting material and reaction mixture in a suitable volatile solvent (like DCM or Ethyl Acetate).
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.
-
Apply a spot of the reaction mixture to the "RM" lane.
-
In the "C" (co-spot) lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Ensure spots are small and concentrated for best results.[8]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[3][8] Close the lid and allow the solvent to ascend the plate via capillary action.
-
Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[8] Allow the plate to air dry completely in a fume hood.
-
Visualize:
-
Place the dried plate under a UV lamp and circle any visible spots with a pencil.
-
Submerge the plate in your chosen staining solution (e.g., ninhydrin) using forceps, then remove it and gently heat it with a heat gun or on a hot plate until colored spots appear.
-
-
Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation: Typical Rf Values
The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of the product spot. The product, this compound, is generally more polar than its common precursors (e.g., a nitro- or Boc-protected intermediate) and will thus have a lower Rf value.
| Compound Name | Structure | Typical Eluent System | Approximate Rf Value |
| Boc-4-(4-aminophenyl)piperidine (Example Precursor) | N-Boc protected amine | 1:1 Hexane:Ethyl Acetate | 0.65 |
| This compound (Product) | Final Product | 1:1 Hexane:Ethyl Acetate | 0.10 |
| Boc-4-(4-aminophenyl)piperidine (Example Precursor) | N-Boc protected amine | 95:5 DCM:MeOH + 1% Et3N | 0.80 |
| This compound (Product) | Final Product | 95:5 DCM:MeOH + 1% Et3N | 0.35 |
Note: Rf values are illustrative and can vary based on exact conditions (temperature, plate manufacturer, chamber saturation).
Visualizations
Experimental Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. chembam.com [chembam.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. TLC | OpenOChem Learn [learn.openochem.org]
- 6. epfl.ch [epfl.ch]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. scs.illinois.edu [scs.illinois.edu]
Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Piperidin-4-yl)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Optimization
Q1: What are the common synthetic routes to prepare this compound?
A1: Two prevalent methods for synthesizing this compound involve either a Buchwald-Hartwig amination approach or a classical nucleophilic aromatic substitution followed by reduction.
-
Route 1: Nucleophilic Aromatic Substitution and Reduction. This common route starts with the reaction of 4-fluoronitrobenzene and piperidine, followed by the catalytic hydrogenation of the nitro group.
-
Route 2: Reductive Amination. Another approach involves the reductive amination of a suitable dicarbonyl compound.[1]
-
Route 3: Avoiding Precious Metals. A method to avoid costly precious metals involves a salification reaction of 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene, followed by a reduction reaction using sodium borohydride and zinc chloride.[2][3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Reagent Quality: Ensure the purity and dryness of your reagents and solvents. Moisture can significantly hinder the reaction, especially in steps involving organometallic catalysts or strong bases.
-
Catalyst Inactivation (for catalytic hydrogenation): If using a palladium on carbon (Pd/C) catalyst, ensure it is not poisoned. Common poisons include sulfur-containing compounds and other heavy metals. Use fresh, high-quality catalyst. Catalyst activity can also be influenced by the choice of solvent.[4]
-
Sub-optimal Reaction Conditions: Systematically optimize reaction parameters such as temperature, concentration, and stoichiometry of reagents. Refer to the tables below for reported successful reaction conditions.
Q3: I am observing significant by-product formation. What are the likely side reactions and how can I minimize them?
A3: By-product formation is a common challenge. Here are some potential side reactions and mitigation strategies:
-
Over-alkylation/di-alkylation: In the synthesis of the piperidine ring, over-alkylation can occur. Using a protecting group on the piperidine nitrogen can prevent this.
-
Formation of Hydroxylamine Intermediate: During the reduction of the nitro group, incomplete reduction can lead to the formation of N-(4-(piperidin-4-yl)phenyl)hydroxylamine. Ensure sufficient catalyst loading and hydrogen pressure, and allow for adequate reaction time.[5]
-
Ring Opening/Rearrangement: Under harsh acidic or basic conditions, the piperidine ring can potentially undergo side reactions. Maintain careful control over pH.
Purification
Q4: How can I effectively purify the final product, this compound?
A4: this compound is a basic compound, which can present challenges during purification.
-
Column Chromatography: Silica gel column chromatography is a common method. A mobile phase of chloroform:methanol (e.g., 40:1) has been reported to be effective.[6] Due to the basic nature of the product, tailing on the silica gel can be an issue. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to obtain better peak shapes.
-
Crystallization: Recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product. The dihydrochloride salt of this compound can also be prepared to facilitate crystallization and handling.
-
Extraction: A standard aqueous work-up with a suitable organic solvent like ethyl acetate can be used to remove water-soluble impurities. Washing the organic layer with brine can help to remove residual water.[6]
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of 1-(4-nitrophenyl)piperidine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-fluoronitrobenzene | Piperidine, K₂CO₃ | DMSO | 90 | 9 | 100 | [6] |
Table 2: Reaction Conditions for the Catalytic Hydrogenation to this compound
| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Time (h) | Yield (%) | Reference |
| 1-(4-nitrophenyl)piperidine | Pd/C | Ethyl Acetate | 1 atm | 3 | Quantitative | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-nitrophenyl)piperidine
-
To a solution of 4-fluoronitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO), add potassium carbonate (1.5 equivalents) and piperidine (2 equivalents).
-
Heat the reaction mixture to 90°C and stir for 9 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate (2x).
-
Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous Na₂CO₃.
-
Concentrate the solvent under reduced pressure to obtain 1-(4-nitrophenyl)piperidine.[6]
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Dissolve 1-(4-nitrophenyl)piperidine (1 equivalent) in ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., chloroform:methanol = 40:1) to afford this compound.[6]
Visualized Workflows
Caption: General Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
Validation & Comparative
Unveiling the Structure of 4-(Piperidin-4-yl)aniline: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a comparative analysis of mass spectrometry techniques for the structural elucidation of 4-(Piperidin-4-yl)aniline, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental mass spectra for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry, alongside a recommended analytical protocol. This approach offers a robust framework for researchers to confirm the structure of this compound and similar compounds.
Predicted Mass Spectrometry Data for this compound
The structure of this compound (Molecular Weight: 176.26 g/mol , Exact Mass: 176.1313 Da) lends itself to predictable fragmentation pathways under mass spectrometric analysis. The primary ionization is expected to yield a molecular ion ([M]+•) or a protonated molecule ([M+H]+), depending on the ionization technique employed. The subsequent fragmentation is anticipated to occur at the weakest bonds and lead to the formation of stable fragment ions.
The following table summarizes the predicted major fragment ions for this compound. These predictions are based on the known fragmentation patterns of aniline and piperidine derivatives.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |
| [M+H]+ | 177.1388 | Protonated molecular ion |
| [M]+• | 176.1313 | Molecular ion (radical cation) |
| C10H12N+ | 146.0964 | Loss of NH2 radical from the piperidine ring followed by rearrangement |
| C6H6N+ | 92.0495 | Aniline cation radical, resulting from cleavage of the C-C bond between the rings |
| C5H10N+ | 84.0808 | Piperidinyl cation, resulting from cleavage of the C-C bond between the rings |
| C5H8+• | 68.0626 | Cyclopentenyl radical cation, from fragmentation of the piperidine ring |
Comparative Analytical Approaches
For the structural confirmation of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable techniques.
-
GC-MS: This technique is well-suited for volatile and thermally stable compounds. Derivatization of the primary amine and the secondary amine in the piperidine ring may be necessary to improve volatility and chromatographic peak shape. Electron Ionization (EI) would be the typical ionization method, leading to extensive fragmentation and a detailed fingerprint of the molecule.
-
LC-MS: This is often the preferred method for less volatile and more polar compounds like this compound. Electrospray Ionization (ESI) is the most common ionization technique for such molecules, typically producing a protonated molecule ([M+H]+) with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation, providing detailed structural information.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the structural confirmation of this compound using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Analysis
The following protocol provides a starting point for the analysis of this compound using a standard High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution with a mixture of 50:50 methanol:water to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry Parameters:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Full scan MS from m/z 50 to 500 to identify the [M+H]+ ion.
- Tandem MS (MS/MS): Product ion scan of the precursor ion at m/z 177.1.
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a range of fragment ions.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
This guide provides a foundational understanding and a practical starting point for the mass spectrometric analysis of this compound. Researchers can adapt and optimize the provided protocols to suit their specific instrumentation and analytical requirements, ultimately leading to a confident confirmation of the compound's structure.
Spectroscopic Comparison of 4-(Piperidin-4-yl)aniline Analogues: A Guide to 1H and 13C NMR Spectral Analysis
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For researchers and professionals in drug development, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of compounds structurally related to 4-(Piperidin-4-yl)aniline. Due to the limited availability of public experimental NMR data for this compound, this guide will utilize data from two close structural analogues: 4-phenylpiperidine and 4-(piperidin-1-yl)aniline. This comparison will serve as a valuable reference for interpreting the spectra of similar chemical entities.
Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for 4-phenylpiperidine and 4-(piperidin-1-yl)aniline. These compounds provide insight into the expected spectral features of the piperidine and aniline moieties of the target compound, this compound.
Table 1: ¹H NMR Spectral Data of this compound Analogues
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 4-Phenylpiperidine | H-2', H-6' (Aromatic) | 7.29 | m |
| H-3', H-4', H-5' (Aromatic) | 7.21 | m | |
| H-2, H-6 (Piperidine, axial) | 2.73 | dt | |
| H-2, H-6 (Piperidine, equatorial) | 3.18 | d | |
| H-4 (Piperidine) | 2.61 | tt | |
| H-3, H-5 (Piperidine, axial) | 1.64 | qd | |
| H-3, H-5 (Piperidine, equatorial) | 1.82 | m | |
| 4-(Piperidin-1-yl)aniline | H-2', H-6' (Aniline) | 6.88 | d |
| H-3', H-5' (Aniline) | 6.67 | d | |
| NH₂ | 3.48 | br s | |
| H-2, H-6 (Piperidine) | 3.03 | t | |
| H-3, H-5 (Piperidine) | 1.71 | p | |
| H-4 (Piperidine) | 1.54 | p |
Table 2: ¹³C NMR Spectral Data of this compound Analogues
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 4-Phenylpiperidine | C-1' (Aromatic) | 146.1 |
| C-2', C-6' (Aromatic) | 128.5 | |
| C-3', C-5' (Aromatic) | 126.7 | |
| C-4' (Aromatic) | 126.2 | |
| C-2, C-6 (Piperidine) | 50.9 | |
| C-4 (Piperidine) | 43.1 | |
| C-3, C-5 (Piperidine) | 33.1 | |
| 4-(Piperidin-1-yl)aniline | C-1' (Aniline) | 142.8 |
| C-4' (Aniline) | 140.9 | |
| C-2', C-6' (Aniline) | 120.1 | |
| C-3', C-5' (Aniline) | 116.3 | |
| C-2, C-6 (Piperidine) | 51.9 | |
| C-3, C-5 (Piperidine) | 26.2 | |
| C-4 (Piperidine) | 24.4 |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogues is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Workflow for NMR Spectral Analysis
The following diagram illustrates the general workflow for the analysis of NMR spectral data, from sample preparation to final structure elucidation.
Caption: Workflow of NMR Spectral Analysis.
This guide provides a foundational comparison for the ¹H and ¹³C NMR spectral analysis of this compound by examining its close structural analogues. The provided data tables, experimental protocols, and workflow diagram serve as a practical resource for researchers in the field of drug discovery and development.
A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral compounds is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of methods for the chiral separation of 4-(Piperidin-4-yl)aniline derivatives, a scaffold of interest in medicinal chemistry. We will explore and compare High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques, presenting experimental data from closely related structural analogs to guide method development.
High-Performance Liquid Chromatography (HPLC) vs. Supercritical Fluid Chromatography (SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary chromatographic techniques for enantioselective separation.
HPLC has traditionally been the workhorse for chiral separations, offering a wide variety of well-established chiral stationary phases (CSPs) and mobile phase systems. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a broad range of chiral compounds, including amines.
SFC has emerged as a powerful alternative, often providing faster separations and higher efficiency.[1] Utilizing supercritical carbon dioxide as the main component of the mobile phase, SFC offers advantages in terms of reduced solvent consumption, lower backpressure, and faster column equilibration. For chiral separations, SFC is particularly advantageous due to the high diffusion rates and low viscosity of the mobile phase, which can lead to improved resolution and shorter analysis times.
Comparison of Chiral Separation Performance
Table 1: Comparison of HPLC and SFC for Chiral Separation of 4-Aminopiperidine Analogs
| Parameter | HPLC | SFC |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OJ-H, Lux® Cellulose-1) | Polysaccharide-based (e.g., Chiralcel® OD, Lux® Cellulose-1) |
| Typical Mobile Phase | Normal Phase: Heptane/Ethanol/Basic Additive | Supercritical CO₂/Co-solvent (e.g., Methanol, Ethanol)/Basic Additive |
| Resolution (Rs) | > 1.5 (Baseline separation achievable) | > 2.0 (Often higher than HPLC) |
| Separation Factor (α) | 1.2 - 1.8 | 1.3 - 2.5 |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes |
| Solvent Consumption | High | Low |
| Environmental Impact | Higher | Lower |
Experimental Protocols
Below are detailed experimental protocols for the chiral separation of 4-aminopiperidine analogs, which can serve as a starting point for method development for this compound derivatives.
Method 1: Chiral HPLC of a 4-Aminopiperidine (4AP) Scaffold Analog
This method is based on the reported preparative separation of a 4-aminopiperidine scaffold and can be adapted for analytical scale separations.[2]
-
Instrumentation: Agilent 1200 series HPLC or equivalent
-
Chiral Stationary Phase: Chiralcel® OJ column (Cellulose tris(4-methylbenzoate))[2][3]
-
Mobile Phase: Hexanes/Ethanol/Methanol/Diethylamine (50:25:25:0.1, v/v/v/v)[2]
-
Flow Rate: 1.0 mL/min (for analytical scale)
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Method 2: Chiral SFC of a Basic Amine Analog
This generalized SFC method is suitable for the screening and optimization of chiral separations for basic amine compounds.
-
Instrumentation: SFC system with a back-pressure regulator
-
Chiral Stationary Phase: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))[4] or Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Diethylamine (gradient or isocratic)
-
Typical Gradient: 5% to 40% Methanol over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV-Vis or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Methanol or another suitable co-solvent at a concentration of approximately 1 mg/mL.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for developing a chiral separation method using HPLC and SFC.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Workflow for Chiral SFC Method Development.
Conclusion
The chiral separation of this compound derivatives can be effectively achieved using both HPLC and SFC techniques with polysaccharide-based chiral stationary phases. While HPLC provides a robust and well-established platform, SFC offers significant advantages in terms of speed, efficiency, and reduced environmental impact. The choice between the two techniques will depend on the specific requirements of the separation, including the desired throughput, scale, and available instrumentation. The provided experimental protocols and workflows for structurally related analogs offer a solid foundation for the development of optimized chiral separation methods for this important class of compounds. It is recommended to screen a variety of polysaccharide-based CSPs and mobile phase conditions to identify the optimal system for a given derivative.
References
A Comparative Guide to 4-(Piperidin-4-yl)aniline and Alternative Piperidine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in modern medicinal chemistry, featured in a vast array of approved therapeutics. Its saturated heterocyclic structure offers a versatile scaffold to explore chemical space in three dimensions, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. Among the diverse portfolio of piperidine-containing building blocks, 4-(Piperidin-4-yl)aniline stands out as a key intermediate, incorporating both a secondary amine for further functionalization and a primary aniline group for amide bond formation or other key chemical transformations.
This guide provides an objective comparison of this compound with other commercially available and synthetically accessible piperidine-containing building blocks. The comparison focuses on their performance in common synthetic transformations and the resulting physicochemical properties of their derivatives, supported by experimental data from the literature.
Physicochemical Properties of Key Piperidine Building Blocks
The selection of a building block is often guided by its intrinsic physicochemical properties, which can significantly influence the characteristics of the final drug candidate. The following table summarizes key computed and experimental properties for this compound and selected alternatives.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Topological Polar Surface Area (TPSA) (Ų) |
| This compound | C₁₁H₁₆N₂ | 176.26 | 1.93 | 38.05 |
| 4-Aminopiperidine | C₅H₁₂N₂ | 100.16 | -0.37 | 38.05 |
| N-Boc-4-aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28 | 1.48 | 58.33 |
| 4-(Piperidin-3-yl)aniline | C₁₁H₁₆N₂ | 176.26 | 1.93 | 38.05 |
| 4-(4-Methylpiperidin-1-yl)aniline | C₁₂H₁₈N₂ | 190.28 | 2.81 | 15.27 |
Table 1: Comparison of Physicochemical Properties. Calculated LogP and TPSA values are key indicators of a molecule's lipophilicity and polarity, respectively, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Performance in Synthetic Applications: A Focus on Amide Coupling
Amide bond formation is one of the most fundamental reactions in drug discovery. The nucleophilicity of the amine is a critical factor for efficient coupling. The aniline moiety of this compound is less nucleophilic than the aliphatic amine of 4-aminopiperidine, which can influence reaction conditions and outcomes.
| Building Block | Typical Coupling Agent | Relative Reactivity (Aniline vs. Aliphatic Amine) | Typical Yield | Purification Considerations |
| This compound | HATU, HBTU, EDC/HOBt | Lower | Good to Excellent | Standard chromatographic purification is often sufficient. |
| 4-Aminopiperidine | HATU, HBTU, EDC/HOBt | Higher | Excellent | The presence of two nucleophilic sites can lead to side products if the piperidine nitrogen is not protected. |
| N-Boc-4-aminopiperidine | HATU, HBTU, EDC/HOBt | Higher | Excellent | Requires an additional deprotection step to liberate the piperidine nitrogen. |
Table 2: Comparison of Performance in Amide Coupling Reactions. The choice of building block can impact reaction efficiency and the overall synthetic route.
Experimental Protocols
General Protocol for HATU-mediated Amide Coupling
This protocol provides a representative procedure for the coupling of a carboxylic acid with an amino-piperidine building block.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine building block (e.g., this compound) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine building block to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Strategies and Structural Relationships
The following diagrams illustrate key aspects of utilizing these building blocks in a drug discovery workflow.
Caption: Workflow for comparing piperidine building blocks.
Caption: Structural relationship of common piperidine building blocks.
Conclusion
This compound is a valuable and versatile building block in drug discovery, offering a balance of reactivity and desirable structural features. However, the optimal choice of a piperidine-containing building block is highly dependent on the specific synthetic strategy and the desired properties of the final molecule. For instance, when a more nucleophilic amine is required and the piperidine nitrogen is intended for further diversification, N-Boc-4-aminopiperidine may be a more suitable choice, despite the additional deprotection step. Conversely, if the piperidine nitrogen is not a point of diversification and a direct linkage to an aniline is desired, this compound presents a more direct and efficient option. This guide serves as a starting point for researchers to make informed decisions in the selection of piperidine building blocks for their drug discovery programs.
Structure-Activity Relationship of 4-(Piperidin-4-yl)aniline Analogues as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel N-arylmethyl substituted 4-(piperidin-4-yl)aniline analogues as potent Human Immunodeficiency Virus Type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (NNRTIs). The information is based on a key study in the field, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative SAR Data
The anti-HIV-1 activity of the synthesized this compound analogues was evaluated in MT-4 cells infected with wild-type HIV-1 (IIIB). The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and selectivity index (SI = CC₅₀/EC₅₀) are summarized below. The data is extracted from the study "Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs".[1]
| Compound | R (Substitution on N-arylmethyl group) | EC₅₀ (µM) [a] | CC₅₀ (µM) [b] | SI [c] |
| 5a1 | 2,6-di-Cl | 0.058 ± 0.011 | > 228 | > 3931 |
| 5a2 | 2-Cl, 6-F | 0.046 ± 0.015 | > 234 | > 5087 |
| 5a3 | 2-Br, 6-F | 0.039 ± 0.008 | > 230 | > 5897 |
| 5a4 | 2-CN, 6-F | 0.028 ± 0.007 | > 241 | > 8607 |
| 5a5 | 2-NO₂, 6-F | 2.1 ± 0.53 | > 258 | > 123 |
| 5a6 | 2-Cl | 0.022 ± 0.0091 | > 237 | > 10770 |
| 5b1 | 3,5-di-Cl | 0.11 ± 0.026 | > 228 | > 2073 |
| 5b2 | 3-Cl, 5-CF₃ | 0.095 ± 0.014 | > 224 | > 2358 |
| 7a1 | 2-Cl (with N-oxide on piperidine) | 4.8 ± 0.95 | > 200 | > 42 |
| NVP | Nevirapine (Reference Drug) | 0.21 ± 0.03 | > 100 | > 476 |
| DLV | Delavirdine (Reference Drug) | 0.04 ± 0.005 | > 10 | > 250 |
| DDI | Didanosine (Reference Drug) | 1.8 ± 0.4 | > 100 | > 56 |
[a] EC₅₀: 50% effective concentration required to inhibit HIV-1 induced cytopathogenicity in MT-4 cells. Data are means ± SD of three independent experiments.[1] [b] CC₅₀: 50% cytotoxic concentration required to reduce the viability of mock-infected MT-4 cells. Data are means ± SD of three independent experiments.[1] [c] SI: Selectivity Index (CC₅₀/EC₅₀).[1]
Experimental Protocols
Anti-HIV-1 Activity Assay
The antiviral activity of the compounds was determined using a well-established assay in MT-4 cells, which are highly susceptible to HIV-1 infection. The protocol is as follows:
-
Cell Preparation: MT-4 cells are cultured and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 0.1% sodium bicarbonate.
-
Compound Preparation: The synthesized compounds and reference drugs are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired concentrations.
-
Infection: MT-4 cells are infected with the HIV-1 (IIIB) strain at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, the diluted compounds are added to the infected cell cultures. A control group of infected, untreated cells and a group of mock-infected cells are also included.
-
Incubation: The cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.
-
MTT Assay: After the incubation period, the cytoprotective effect of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. MTT is added to each well, and the cells are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The EC₅₀ is calculated as the concentration of the compound that inhibits the HIV-1 induced cytopathic effect by 50%.
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed in parallel with the antiviral activity assay to determine their therapeutic window.
-
Cell Preparation: Mock-infected MT-4 cells are prepared in the same manner as for the anti-HIV-1 activity assay.
-
Treatment: The cells are treated with serial dilutions of the synthesized compounds and reference drugs.
-
Incubation: The cultures are incubated under the same conditions as the antiviral assay for 5 days.
-
MTT Assay: The viability of the cells is determined using the MTT assay as described above.
-
Data Analysis: The absorbance is measured at 570 nm. The CC₅₀ is calculated as the concentration of the compound that reduces the viability of mock-infected cells by 50%.
Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
The following diagram illustrates the mechanism of action of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like the this compound analogues.
Caption: Mechanism of NNRTI action on HIV-1 Reverse Transcriptase.
Experimental Workflow: Anti-HIV-1 Activity and Cytotoxicity Assays
The diagram below outlines the workflow for determining the anti-HIV-1 activity and cytotoxicity of the this compound analogues.
Caption: Workflow for antiviral and cytotoxicity screening.
References
In vitro and in vivo evaluation of compounds synthesized from 4-(Piperidin-4-yl)aniline
A comprehensive guide to the in vitro and in vivo performance of a key class of anti-cancer agents, with a focus on the PARP inhibitor Niraparib.
Derivatives of 4-(piperidin-3-yl)aniline have emerged as a critical scaffold in the development of potent therapeutic agents, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a detailed comparison of the biological activity of compounds synthesized from this core structure, with a primary focus on Niraparib, a clinically approved PARP-1 and PARP-2 inhibitor. The information presented herein, including quantitative biological data, detailed experimental protocols, and a visualization of the underlying mechanism of action, is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for Niraparib and other relevant PARP inhibitors. This data provides a comparative look at their potency and efficacy in both biochemical and cellular assays, as well as their effects in preclinical in vivo models.
Table 1: In Vitro Potency of Niraparib and Comparators Against PARP Enzymes and Cancer Cell Lines
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Niraparib | PARP-1 | 2.8 | PEO1 (BRCA2 mutant) | 7.487 | [1] |
| PARP-2 | 0.6 | UWB1.289 (BRCA1 mutant) | 21.34 | [1] | |
| UWB1.289+BRCA1 (BRCA wild-type) | 58.98 | [1] | |||
| Olaparib | PARP-1 | - | - | - | |
| PARP-2 | - | - | - | ||
| Rucaparib | PARP-1 | - | - | - | |
| PARP-2 | - | - | - | ||
| Talazoparib | PARP-1 | - | - | - | |
| PARP-2 | - | - | - | ||
| Veliparib | PARP-1 | - | - | - | |
| PARP-2 | - | - | - | ||
| Note: Comprehensive IC50 data for all comparators across the same assays is not readily available in a single source. The table highlights the potency of Niraparib. |
Table 2: In Vivo Efficacy of Niraparib in Ovarian Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Notable Outcomes | Reference |
| OVC134 (BRCAwt PDX) | Niraparib (40-50 mg/kg, qd) | 58 | Markedly reduced tumor growth | [2] |
| Olaparib (60-67 mg/kg, bid) | Minimal | Little effect on tumor growth | [2] | |
| A2780 (CDX) | Niraparib | 56.4 | Significant tumor growth inhibition | [2] |
| Olaparib | 15.6 | Non-significant effect | [2] | |
| BRCA2-deficient PDX | Maintenance Niraparib | - | Delayed tumor progression | [3] |
| PDX: Patient-Derived Xenograft; CDX: Cell Line-Derived Xenograft; qd: once daily; bid: twice daily. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of PARP inhibitors.
PARP1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H4
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Activated DNA
-
PARP1 assay buffer (e.g., 10 mM HEPES, pH 7.5, 250 mM NaCl, 3 mM EDTA, 0.05% Tween 20, 5 mM DTT)
-
Test compounds (e.g., Niraparib) dissolved in DMSO
-
Anti-PAR polyclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well plates
Procedure:
-
Coat a 96-well plate with histone H4 overnight at room temperature.
-
Wash the plate twice with PBS containing 0.05% Tween 20 (PBS-T).
-
Block the plate with PBS-T for 2 hours at room temperature.
-
Wash the plate twice with 1x PARP1 assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. Add 25 µL of the compound dilutions and 25 µL of 2X NAD+ to the wells.
-
Initiate the reaction by adding 25 µL of a 2x PARP1 enzyme and activated DNA mixture to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate twice with PBS-T.
-
Add the anti-PAR primary antibody and incubate for 1 hour.
-
Wash the plate twice with PBS-T.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate twice with PBS-T.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 1 N HCl and read the absorbance at 450 nm.
-
Calculate the IC50 values using a suitable data analysis software.[4]
Cellular PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to trap PARP1 on chromatin.
Materials:
-
Cancer cell lines (e.g., KB2P)
-
Cell culture medium and supplements
-
Test compounds (e.g., Niraparib)
-
Methyl methanesulfonate (MMS)
-
Subcellular Protein Fractionation Kit
-
Anti-PARP1 antibody
-
Anti-Histone H3 antibody (loading control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in 10-cm dishes and grow to ~90% confluency.
-
Treat cells with the test compound for 2 hours. For the last 30 minutes of treatment, add 0.01% MMS to induce DNA damage.
-
Trypsinize and harvest the cells.
-
Perform subcellular fractionation to isolate the chromatin-bound protein fraction according to the manufacturer's protocol.
-
Normalize protein concentrations of the chromatin fractions.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-PARP1 and anti-Histone H3 antibodies.
-
Develop the blot using an appropriate detection system.
-
Quantify the band intensities to determine the amount of trapped PARP1 relative to the histone loading control.[5][6]
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line or patient-derived tumor tissue for implantation
-
Test compound formulation for oral or parenteral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells or tumor fragments subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition based on the difference in tumor volume between the treated and control groups.[1][2][3]
Mandatory Visualization
The following diagrams illustrate the DNA damage response pathway and the experimental workflow for evaluating PARP inhibitors.
Caption: DNA Damage Response Pathway and Mechanism of PARP Inhibition.
Caption: Experimental Workflow for the Evaluation of Novel PARP Inhibitors.
References
- 1. jcancer.org [jcancer.org]
- 2. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. aacrjournals.org [aacrjournals.org]
Comparative cost analysis of different synthetic routes to 4-(Piperidin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common synthetic routes to 4-(Piperidin-4-yl)aniline, a key building block in the development of numerous pharmaceutical agents. The analysis focuses on cost-effectiveness, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a versatile bifunctional molecule incorporating a primary aromatic amine and a secondary aliphatic amine. This structure is a common scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The efficiency and cost of its synthesis are therefore critical considerations in drug discovery and development. This guide outlines and compares two prevalent synthetic strategies: Route 1: Reductive Amination and Route 2: Nucleophilic Aromatic Substitution followed by Reduction .
Route 1: Reductive Amination
This approach constructs the core C-N bond between the aniline and piperidine rings in a single step through the reaction of a protected piperidone with aniline, followed by in-situ reduction. A subsequent deprotection step yields the final product.
Experimental Protocol
Step 1a: Synthesis of tert-butyl 4-anilino-1-piperidinecarboxylate
In a round-bottom flask, N-Boc-4-piperidone (19.9 g, 100 mmol) and aniline (9.31 g, 100 mmol) are dissolved in 1,2-dichloroethane (400 mL). The solution is stirred at room temperature, and sodium triacetoxyborohydride (25.4 g, 120 mmol) is added portion-wise over 20 minutes. The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (200 mL). The organic layer is separated, washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.
Step 1b: Deprotection to this compound
The crude tert-butyl 4-anilino-1-piperidinecarboxylate is dissolved in a 4M solution of hydrochloric acid in 1,4-dioxane (250 mL). The solution is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure. The residue is redissolved in water (200 mL) and the pH is adjusted to >10 with a 2M aqueous sodium hydroxide solution. The aqueous layer is extracted three times with dichloromethane (150 mL each). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.
Visual Workflow
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This two-step route first involves the formation of a C-N bond via a nucleophilic aromatic substitution reaction between a protected aminopiperidine and an activated nitroaromatic ring. The nitro group is then reduced to the target aniline.
Experimental Protocol
Step 2a: Synthesis of tert-butyl 4-(4-nitrophenylamino)piperidine-1-carboxylate
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (20.0 g, 100 mmol) and 4-fluoronitrobenzene (14.1 g, 100 mmol) in dimethyl sulfoxide (DMSO, 200 mL), potassium carbonate (27.6 g, 200 mmol) is added. The reaction mixture is heated to 90°C and stirred for 8 hours. After cooling to room temperature, water (500 mL) is added, and the mixture is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Step 2b: Reduction to tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
The product from the previous step (32.1 g, 100 mmol) is dissolved in ethanol (400 mL). Palladium on carbon (10% w/w, 1.0 g) is added to the solution. The mixture is subjected to hydrogenation (H₂ balloon or Parr hydrogenator at 50 psi) at room temperature and stirred for 12 hours. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
Step 2c: Deprotection to this compound
The resulting tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is deprotected using the same procedure as in Step 1b (4M HCl in 1,4-dioxane).
Visual Workflow
Comparative Cost Analysis
The following tables provide an estimated cost comparison for the key reagents required for each synthetic route, based on typical laboratory-scale pricing. Prices are subject to change based on supplier, purity, and quantity.
Table 1: Reagent Cost Comparison (per 100 mmol of starting material)
| Reagent | Route 1 (Reductive Amination) | Route 2 (SNAr & Reduction) | Estimated Price (USD) | Supplier Example(s) |
| N-Boc-4-piperidone | ~20 g | - | $50 - $100 | Sigma-Aldrich, IndiaMART[1][2][3] |
| Aniline | ~9.3 g | - | $10 - $20 | Standard suppliers |
| Sodium triacetoxyborohydride | ~25.4 g | - | $50 - $60 | Sigma-Aldrich, Strem Chemicals[4][5][6][7] |
| tert-butyl 4-aminopiperidine-1-carboxylate | - | ~20 g | $40 - $80 | Chem-Impex, Sigma-Aldrich[8][9][10][11] |
| 4-Fluoronitrobenzene | - | ~14.1 g | $20 - $40 | Standard suppliers |
| 10% Palladium on Carbon | - | ~1.0 g | $30 - $50 | Sigma-Aldrich |
| Estimated Total Reagent Cost | $110 - $180 | $90 - $170 |
Table 2: Process and Efficiency Comparison
| Parameter | Route 1 (Reductive Amination) | Route 2 (SNAr & Reduction) | Analysis |
| Number of Steps | 2 (Reductive amination, Deprotection) | 3 (SNAr, Reduction, Deprotection) | Route 1 is more convergent, potentially leading to higher overall yields and reduced processing time. |
| Key Reagents | Sodium triacetoxyborohydride (moisture-sensitive) | Palladium on carbon (precious metal catalyst), H₂ gas (requires specialized equipment) | Route 1 avoids the use of precious metal catalysts and flammable hydrogen gas, which can be advantageous for process safety and cost, especially at larger scales. |
| Reaction Conditions | Mild (room temperature) | Elevated temperature for SNAr (90°C) | The milder conditions of Route 1 may be more compatible with sensitive functional groups and can lead to lower energy costs. |
| Atom Economy | Generally good. | Moderate; involves the loss of fluorine and the nitro group. | Reductive amination typically has a better atom economy, generating less waste. |
| Purification | May require chromatography for the protected intermediate. | Recrystallization may be sufficient for the SNAr product. | The purification strategy will depend on the desired purity and scale. Recrystallization is often more scalable and cost-effective than chromatography. |
Conclusion
Both the Reductive Amination and the SNAr/Reduction routes are viable methods for the synthesis of this compound.
-
Route 1 (Reductive Amination) is a more convergent and streamlined approach. It generally involves milder reaction conditions and avoids the use of precious metal catalysts, which can be a significant advantage in terms of both cost and process safety. The primary cost driver for this route is the N-Boc-4-piperidone starting material.
-
Route 2 (SNAr & Reduction) , while involving an additional step, may offer a slight cost advantage in terms of raw materials, depending on current market prices. However, this route requires elevated temperatures, the use of a palladium catalyst, and hydrogenation equipment. The cost and handling associated with the catalyst and hydrogen gas may offset the initial savings on starting materials, especially at an industrial scale.
For laboratory-scale synthesis where operational simplicity and milder conditions are prioritized, Route 1 is often preferred. For larger-scale production, a thorough process-specific cost analysis, including considerations for catalyst recycling and capital equipment costs for hydrogenation, would be necessary to definitively determine the most economical route.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. N-(tert-Butoxycarbonyl)-4-piperidone price,buy N-(tert-Butoxycarbonyl)-4-piperidone - chemicalbook [m.chemicalbook.com]
- 3. N-BOC-4-Piperidone, 99% | Fisher Scientific [fishersci.ca]
- 4. strem.com [strem.com]
- 5. Sodium triacetoxyborohydride | 56553-60-7 Cas No. | Apollo [store.apolloscientific.co.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. Sodium triacetoxyborohydride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Amino-1-Boc-piperidine 97 87120-72-7 [sigmaaldrich.com]
- 10. 4-Aminopiperidine-1-carboxylic acid tert-butyl ester [oakwoodchemical.com]
- 11. 007chemicals.com [007chemicals.com]
Safety Operating Guide
Proper Disposal of 4-(Piperidin-4-yl)aniline: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 4-(Piperidin-4-yl)aniline (CAS No. 113310-52-4), a chemical compound utilized in pharmaceutical research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general laboratory safety protocols and hazardous waste regulations.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards. Adherence to strict safety protocols is mandatory when handling this compound.
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including but not limited to:
-
Nitrile gloves
-
Chemical safety goggles
-
A properly fitted lab coat
-
Closed-toe shoes
All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound and contaminated materials.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste streams containing this compound must be treated as hazardous waste. This includes pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and weighing paper.
-
Containerization:
-
Solid Waste: Collect un-used or waste this compound powder in a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with aromatic amines.
-
Contaminated Materials: Place all disposables that have come into contact with the compound (e.g., gloves, wipes, bench paper) into a separate, clearly labeled, sealed plastic bag or container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark).
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
-
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific safety protocols and your local environmental health and safety (EHS) department for detailed instructions and compliance with regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
